3-bromo-1H-quinolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARPHPERRYPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296258 | |
| Record name | 3-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-16-2 | |
| Record name | 939-16-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-bromo-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3-bromo-1H-quinolin-2-one. This versatile heterocyclic compound serves as a crucial building block in the development of novel therapeutic agents, particularly in the field of oncology. Its strategic functionalization at the 3-position with a bromine atom allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.
Core Chemical Properties
This compound is a solid at room temperature with a molecular formula of C₉H₆BrNO.[1][2] The presence of the quinolinone core and the bromo substituent dictates its chemical behavior and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.05 g/mol | [1][2] |
| CAS Number | 939-16-2 | [1] |
| Melting Point | 260-265 °C | [2] |
| Boiling Point (Predicted) | 395.2 °C | [1] |
| Flash Point (Predicted) | 260 °C | [1] |
| Appearance | White to off-white solid | [2] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The proton at the 4-position is anticipated to be a singlet, deshielded due to the adjacent bromine and carbonyl group. The protons on the benzene ring will appear as a complex multiplet. For comparison, the ¹H NMR spectrum of the related compound 3-bromoquinoline shows signals in the aromatic region between 7.5 and 9.0 ppm.[3]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift. The carbon atom bearing the bromine (C3) will also show a characteristic chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units.[4]
Synthesis and Purification
The synthesis of this compound can be achieved through several methods, with the direct bromination of 1H-quinolin-2-one being a common approach.
Experimental Protocol: Synthesis via Bromination
This protocol is adapted from general procedures for the bromination of quinolinones.
Materials:
-
1H-quinolin-2-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Sodium carbonate (Na₂CO₃) solution (5%)
-
Ethyl acetate (AcOEt)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-quinolin-2-one in acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 5% aqueous solution of sodium carbonate.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with distilled water.
-
Dissolve the crude product in ethyl acetate and dry the solution over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.[5]
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[6][7]
Reactivity and Applications in Drug Development
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The bromine atom at the 3-position serves as a versatile handle for introducing diverse functionalities through cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling this compound with various amines in the presence of a palladium catalyst and a suitable ligand. This method is instrumental in preparing 3-amino-1H-quinolin-2-one derivatives, which have been investigated as potential inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key enzyme in the PI3K/Akt signaling pathway often dysregulated in cancer.[8][9][10]
Liebeskind-Srogl Cross-Coupling: This palladium-catalyzed reaction allows for the coupling of this compound with various heteroaryl thioesters to form 3-(heteroaryl)-1H-quinolin-2-ones. This strategy has been employed to synthesize novel inhibitors of the heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins.[11][12]
Use in Anticancer Drug Discovery
The quinolinone scaffold is a privileged structure in medicinal chemistry, and many of its derivatives exhibit potent anticancer activity. This compound serves as a starting material for the synthesis of compounds that have been shown to inhibit cancer cell growth by targeting key proteins such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).[1]
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic utility of this compound in the preparation of biologically active derivatives.
References
- 1. 3-Bromoquinolin-2(1H)-one | 939-16-2 | AAA93916 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3-bromo-1H-quinolin-2-one (CAS: 939-16-2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-bromo-1H-quinolin-2-one is a pivotal synthetic intermediate in the field of medicinal chemistry. Its quinolin-2-one core is recognized as a "privileged structure," frequently appearing in a wide array of biologically active compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The strategic placement of a bromine atom at the 3-position offers a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR).[4][5] This guide provides an in-depth overview of its physicochemical properties, synthesis, and its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties
This compound is typically a solid at room temperature. Key physicochemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 939-16-2 | [6][7][8][9] |
| Molecular Formula | C₉H₆BrNO | [6] |
| Molecular Weight | 224.05 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 260-265 °C | |
| Boiling Point | 395.2 °C | [6] |
| InChI Key | AGARPHPERRYPRP-UHFFFAOYSA-N | |
| SMILES | Oc1nc2ccccc2cc1Br |
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, with a common approach being the direct bromination of quinolin-2(1H)-one. An alternative synthetic route involves the cyclization of 2-(2,2-dibromoethenyl)phenyl isothiocyanates.[1][10]
Experimental Protocol: Synthesis via Buchwald-Hartwig Cross-Coupling of Derivatives
The following protocol details a general method for the derivatization of this compound, a crucial step in drug discovery, using a Buchwald-Hartwig cross-coupling reaction to synthesize 3-anilino-quinolin-2(1H)-ones.[5]
Materials:
-
3-bromo-6-substituted-quinolin-2(1H)-one
-
Functionalized anilines
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 3-bromo-6-substituted-quinolin-2(1H)-one (1.0 eq), the functionalized aniline (1.2 eq), cesium carbonate (1.4 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 3-anilino-quinolin-2(1H)-one derivative.[5]
Analytical Characterization
The structural integrity and purity of this compound and its derivatives are confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure and confirm the position of the bromine substituent and any coupled moieties.
-
Mass Spectrometry: To verify the molecular weight. The presence of a single bromine atom is readily identified by a characteristic M and M+2 isotopic pattern in a roughly 1:1 ratio.[11][12]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and N-H stretches of the quinolinone ring.
Biological Activity and Drug Development Applications
This compound is a valuable starting material for the synthesis of potent and selective enzyme inhibitors. Its derivatives have shown promise in oncology by targeting key signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Derivatives of this compound have been synthesized and evaluated as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1), a crucial upstream regulator of Akt.[5]
The logical workflow for the discovery of PDK1 inhibitors starting from this compound is depicted below.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Bromoquinolin-2(1H)-one | 939-16-2 | AAA93916 [biosynth.com]
- 7. 3-BROMOQUINOLIN-2(1H)-ONE | 939-16-2 [m.chemicalbook.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. 939-16-2 | CAS DataBase [m.chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
3-bromo-1H-quinolin-2-one molecular weight
An In-depth Technical Guide to 3-bromo-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This document covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and its role as a scaffold for developing inhibitors of key signaling pathways implicated in cancer.
Physicochemical Properties
This compound is a solid organic compound. Its core structure consists of a quinolin-2-one moiety with a bromine atom substituted at the C3 position. This bromine atom serves as a versatile chemical handle for further synthetic modifications.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference |
| Molecular Weight | 224.05 g/mol | [1][2][3] |
| Molecular Formula | C₉H₆BrNO | [1][2][3] |
| CAS Number | 939-16-2 | [1][2] |
| Physical State | Solid | [2] |
| Boiling Point | 395.2 °C | [3] |
| Flash Point | 260 °C | [3] |
| Canonical SMILES | O=C1NC2=CC=CC=C2C=C1Br | [2][3] |
| InChI Key | AGARPHPERRYPRP-UHFFFAOYSA-N | [1][2] |
Biological Activity and Therapeutic Potential
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. This compound, in particular, serves as a crucial intermediate for the synthesis of targeted therapeutic agents.
Inhibition of Receptor Tyrosine Kinases
3-bromoquinolin-2(1H)-one has been identified as a synthetic compound that can be used to create derivatives that inhibit cancer cell growth.[3] These derivatives function by targeting and binding to receptor ligands for key oncogenic proteins, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3]
PDK1 Inhibition and the PI3K/Akt Signaling Pathway
Derivatives of this compound have been synthesized and evaluated as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[4] PDK1 is a master regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in numerous human cancers and promotes cell survival, proliferation, and growth.[4] The development of novel 3-anilino-quinolin-2(1H)-ones, synthesized from a 3-bromo-quinolin-2(1H)-one precursor, represents a strategic approach to targeting this critical cancer pathway.[4]
Experimental Protocols
The following sections detail synthetic and analytical methodologies relevant to this compound.
Synthesis of 3-bromoquinoline-2(1H)-thiones (Precursor)
A common route to this compound involves the synthesis of the corresponding thione, which can then be converted to the desired product. This method starts from readily available 2-(2,2-dibromoethenyl)phenyl isothiocyanates.[5][6]
Workflow for Synthesis of a Quinolinone Precursor
Methodology:
-
Preparation : The starting material, 2-(2,2-dibromoethenyl)phenyl isothiocyanate, is prepared in a five-step sequence from commercially available 2-nitrobenzaldehydes.[6]
-
Lithium-Halogen Exchange : The isothiocyanate (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.[5]
-
Cyclization : n-Butyllithium (n-BuLi, 1.0 equivalent) is added dropwise. The reaction mixture is stirred for 5 minutes, during which a stereoselective lithium-halogen exchange occurs, followed by spontaneous cyclization.[5]
-
Workup : The reaction is quenched with an aqueous solution. After extraction and purification (e.g., recrystallization), the 3-bromoquinoline-2(1H)-thione product is isolated.[6]
Derivatization via Buchwald-Hartwig Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities at the C3 position. The Buchwald-Hartwig amination is used to synthesize 3-anilino-quinolin-2(1H)-ones, which have been investigated as PDK1 inhibitors.[4]
Methodology:
-
Reactants : A reaction vessel is charged with the 3-bromo-6-substituted-quinolin-2(1H)-one, a functionalized aniline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Solvent : An anhydrous, deoxygenated solvent such as toluene or dioxane is added.
-
Reaction Conditions : The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Isolation : Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.
Derivatization via Palladium-Catalyzed C-H Functionalization
This protocol allows for the coupling of 3-bromo-1H-quinolin-2-ones with various azoles to synthesize 3-(heteroaryl)quinolin-2(1H)-ones, which have been explored as potential Hsp90 inhibitors.[7]
Methodology:
-
Catalyst System : The reaction employs a bimetallic catalyst system of Pd(OAc)₂ and CuI, with PPh₃ as the ligand and LiOtBu as the base.[7]
-
Reaction Conditions : The this compound and the desired azole are dissolved in 1,4-dioxane. The catalysts, ligand, and base are added, and the reaction proceeds rapidly.[7]
-
Purification : After the reaction is complete, the mixture is worked up and the product is purified, typically by column chromatography, to yield the 3-(heteroaryl)quinolin-2(1H)-one derivatives in good to excellent yields.[7]
References
- 1. 3-BROMOQUINOLIN-2(1H)-ONE | CAS: 939-16-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-Bromoquinolin-2(1H)-one | 939-16-2 | AAA93916 [biosynth.com]
- 4. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-bromo-1H-quinolin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-bromo-1H-quinolin-2-one in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthesis and purification methodologies. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of solubility and explores the compound's role as an inhibitor of key signaling pathways in cancer biology.
Quantitative Solubility Data
An exhaustive search of scientific databases and literature did not yield specific quantitative solubility data for this compound. However, qualitative information can be inferred from solvents used in its synthesis and purification processes. The following table summarizes this qualitative data.
| Solvent Classification | Solvent | Qualitative Solubility | Rationale/Source |
| Polar Protic | Ethanol | Soluble (especially when heated) | Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room temperature, which is ideal for crystallization. |
| Aprotic | Toluene | Soluble (especially when heated) | Mentioned as a recrystallization solvent, suggesting moderate to good solubility, particularly when heated. |
| Aprotic | Pyridine | Soluble | Used as a solvent in the synthesis of quinolin-2-one derivatives, implying that the core structure is soluble in it. |
Note: This qualitative assessment suggests that this compound, a heterocyclic compound, exhibits favorable solubility in a range of organic solvents, particularly polar aprotic and polar protic solvents. For precise quantitative analysis, experimental determination is necessary.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent using the shake-flask method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound in the chosen solvent of a known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
Analyze the calibration standards using a validated HPLC or UV-Vis method to generate a calibration curve of absorbance/peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid should be visually evident to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration curve to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Inhibition of EGFR and VEGFR Signaling Pathways
This compound has been identified as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These receptor tyrosine kinases are crucial regulators of cell proliferation, survival, and angiogenesis, and their aberrant signaling is a hallmark of many cancers. The diagram below illustrates the general mechanism of action for a small molecule inhibitor like this compound targeting these pathways.
The binding of growth factors like EGF and VEGF to their respective receptors, EGFR and VEGFR2, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis. This compound acts as a small molecule inhibitor by competing with ATP for the binding site within the kinase domain of these receptors. This blockade of ATP binding prevents receptor autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the pro-cancerous cellular processes.
An In-depth Technical Guide on the Spectroscopic and Mass Spectrometric Analysis of 3-bromo-1H-quinolin-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-1H-quinolin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile synthetic intermediate for the preparation of a variety of biologically active molecules, including potential inhibitors of enzymes such as 3-phosphoinositide-dependent kinase 1 (PDK1) and the protein folding machinery Hsp90.[1][2] The precise structural elucidation and purity assessment of this compound are paramount for its application in synthesis and biological screening. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the palladium-catalyzed C-H functionalization of quinolin-2-ones.[2] A general synthetic strategy is outlined below.
Experimental Protocol: Synthesis of this compound
A common precursor, quinolin-2(1H)-one, can be brominated to yield the target compound. The synthesis is based on a Buchwald-Hartwig cross-coupling of various 3-bromo-6-substituted-quinolin-2(1H)-ones with different functionalized anilines.[1]
-
Reaction Setup: In a reaction vessel, quinolin-2(1H)-one is dissolved in a suitable solvent such as 1,4-dioxane.
-
Reagents: A brominating agent, along with a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), and a base (e.g., LiOtBu), are added to the solution.[2]
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons and carbons.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their spatial relationships.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher NMR spectrometer. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]
-
Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate line broadening factor (typically 0.2-1 Hz) and Fourier transformed to obtain the final spectrum.
¹H NMR Data
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H4 | ~8.2 | s | - |
| H5 | ~7.8 | d | ~8.0 |
| H6 | ~7.3 | t | ~7.5 |
| H7 | ~7.6 | t | ~7.5 |
| H8 | ~7.2 | d | ~8.0 |
| N-H | ~11.8 | br s | - |
Note: The predicted chemical shifts are based on the analysis of similar quinolinone structures and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the number of unique carbon atoms and their chemical environments.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 20-50 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent.
-
Data Acquisition: The spectrum is acquired on a 100 MHz or higher spectrometer with proton decoupling. Key parameters include a spectral width of about 250 ppm and a relaxation delay of 2-10 seconds.
-
Data Processing: The FID is processed with a line broadening of 1-5 Hz before Fourier transformation.
¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C2 (C=O) | ~160 |
| C3 (C-Br) | ~105 |
| C4 | ~140 |
| C4a | ~120 |
| C5 | ~130 |
| C6 | ~123 |
| C7 | ~134 |
| C8 | ~116 |
| C8a | ~139 |
Note: These are estimated values based on typical chemical shifts for quinolinone derivatives and the expected electronic effect of the bromine substituent.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The analysis is typically performed in positive ion mode ([M+H]⁺).
-
Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is analyzed to determine the molecular weight and isotopic distribution.
Mass Spectrometry Data
For this compound (C₉H₆BrNO), the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 223.97 | Molecular ion with ⁷⁹Br |
| [M+2+H]⁺ | 225.97 | Molecular ion with ⁸¹Br |
The mass spectrum will exhibit two peaks of almost equal intensity separated by 2 m/z units, which is a definitive signature for a monobrominated compound.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of 3-bromo-1H-quinolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-bromo-1H-quinolin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is critical for understanding their chemical properties and potential applications. This document details the expected data from key spectroscopic techniques, provides standardized experimental protocols, and illustrates the analytical workflow.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | 12.06 | - | Singlet | NH |
| ¹H | DMSO-d₆ | 8.51 | - | Singlet | H4 |
| ¹H | DMSO-d₆ | 7.68 | 7.7 | Doublet | H5 |
| ¹H | DMSO-d₆ | 7.55 | 8.2 | Triplet | H7 |
| ¹H | DMSO-d₆ | 7.34 | 8.2 | Doublet | H8 |
| ¹H | DMSO-d₆ | 7.22 | 7.5 | Triplet | H6 |
| ¹³C | DMSO-d₆ | 158.15 | - | - | C2 (C=O) |
| ¹³C | DMSO-d₆ | 142.18 | - | - | C4 |
| ¹³C | DMSO-d₆ | 138.65 | - | - | C8a |
| ¹³C | DMSO-d₆ | 131.21 | - | - | C7 |
| ¹³C | DMSO-d₆ | 127.80 | - | - | C5 |
| ¹³C | DMSO-d₆ | 122.79 | - | - | C6 |
| ¹³C | DMSO-d₆ | 119.87 | - | - | C4a |
| ¹³C | DMSO-d₆ | 117.55 | - | - | C3 |
| ¹³C | DMSO-d₆ | 115.70 | - | - | C8 |
Data sourced from a study on the synthesis of Quinolin-2(1H)-ones[1].
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | m/z Value | Relative Abundance | Fragment |
| HRMS | ESI | 223.9705 | ~100% | [M+H]⁺ (with ⁷⁹Br) |
| HRMS | ESI | 225.9685 | ~98% | [M+H]⁺ (with ⁸¹Br) |
High-Resolution Mass Spectrometry (HRMS) data confirms the molecular formula C₉H₆BrNO, with the characteristic isotopic pattern of a monobrominated compound[1].
Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3100 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C=O (amide) | Stretching | 1700-1650 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-N | Stretching | 1350-1200 |
| C-Br | Stretching | 700-500 |
These are typical absorption ranges for quinolin-2-one derivatives. Specific values for this compound may vary.
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Expected Absorptions)
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol/Methanol | ~230, ~280, ~330 | - | π → π* |
Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region. The exact maxima and molar absorptivity are solvent-dependent.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-14 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Instrumentation (High-Resolution Mass Spectrometry - HRMS):
-
Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Sample Introduction: Direct infusion via a syringe pump or through a Liquid Chromatography (LC) system.
-
Mass Range: Scan a range appropriate for the expected molecular ion, for instance, m/z 100-500.
-
Data Acquisition: Acquire data in full scan mode to observe the molecular ion and its isotopic pattern.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) of known concentration (e.g., 1x10⁻³ M).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the range of 1x10⁻⁵ to 1x10⁻⁴ M).
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as the blank/reference.
-
Fill a second matched quartz cuvette with the sample solution.
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Place the sample cuvette in the sample beam and record the absorption spectrum over a wavelength range of 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-1H-quinolin-2-one, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and illustrates relevant chemical and biological pathways.
Introduction
Quinolin-2(1H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in the field of medicinal chemistry due to their wide array of pharmacological activities. The introduction of a bromine atom at the C3 position of the quinolinone scaffold yields this compound, a versatile intermediate for the synthesis of more complex and biologically active molecules. This compound serves as a crucial building block in the development of novel therapeutic agents, including inhibitors of key signaling pathways implicated in cancer, such as those involving phosphoinositide-dependent kinase 1 (PDK1), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).[1]
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic bromination of the parent 1H-quinolin-2-one. The reactivity of the quinolinone ring allows for direct halogenation at the C3 position.
Synthetic Workflow
The synthesis can be visualized as a straightforward, single-step process from the readily available starting material, 1H-quinolin-2-one.
Experimental Protocol: Bromination of 1H-quinolin-2-one
This protocol details a representative method for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
1H-quinolin-2-one
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-quinolin-2-one (1 equivalent) in glacial acetic acid.
-
To this solution, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and unreacted NBS.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Characterization of this compound
The structural elucidation and purity assessment of the synthesized this compound are critical. This is achieved through a combination of spectroscopic and analytical techniques.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
| Physical Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| Appearance | Solid |
| Melting Point | Not explicitly found, but related bromo-quinolines have melting points in the range of 130-220 °C. |
| Boiling Point | 395.2 °C |
| Flash Point | 260 °C |
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals in the aromatic region (7.0-9.0 ppm). The proton at C4 is typically a singlet and deshielded. |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals for 9 distinct carbon atoms. The C=O carbon will be significantly downfield. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-Br stretching. |
| Mass Spectrometry (m/z) | Molecular ion peak showing a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity). |
Experimental Protocols for Characterization
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio.
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or KBr pellet before running the sample.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the ionization technique (e.g., Electrospray Ionization - ESI).
Role in Drug Development: Kinase Inhibition
This compound and its derivatives have been identified as inhibitors of several protein kinases that are crucial in cancer cell signaling.[1] The core structure serves as a scaffold for the design of potent and selective inhibitors targeting the ATP-binding site of kinases like PDK1, EGFR, and VEGFR2.
The inhibition of these pathways by derivatives of this compound can lead to the suppression of tumor growth, proliferation, and angiogenesis, making this scaffold a valuable starting point for the development of novel anticancer therapeutics. The modular nature of its synthesis allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The straightforward synthesis and the amenability of the structure to further modification make it a highly valuable compound for researchers and scientists in the field of drug discovery and development. The comprehensive characterization data and protocols provided herein serve as a practical resource for the unambiguous identification and quality control of this important heterocyclic intermediate. Its role as a precursor to potent kinase inhibitors underscores its significance in the ongoing search for novel and effective therapeutic agents.
References
The Potent Edge: A Technical Guide to the Biological Activity of Bromo-Substituted Quinolinones
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of bromine atoms onto this heterocyclic system has emerged as a powerful strategy to modulate and enhance a diverse range of biological activities. This in-depth technical guide explores the multifaceted biological landscape of bromo-substituted quinolinones, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Anticancer Activity: A Prominent Therapeutic Avenue
Bromo-substituted quinolinones have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of crucial cellular processes required for cancer cell proliferation and survival.[1]
Structure-Activity Relationship (SAR) Insights
The position and number of bromine substituents on the quinolinone ring play a pivotal role in determining the cytotoxic potency of these compounds. Studies have consistently shown that the introduction of bromine atoms significantly enhances antiproliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline exhibits greater potency compared to its mono-bromo counterparts.[2] The presence of other functional groups, such as hydroxyl or cyano groups, in conjunction with bromine substitution can further augment anticancer effects.[3][4]
Quantitative Anticancer Data
The antiproliferative effects of various bromo-substituted quinolinones have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 | [4][5] |
| HeLa (human cervix carcinoma) | 6.7 - 25.6 | [4][5] | |
| HT29 (human colon carcinoma) | 6.7 - 25.6 | [4][5] | |
| 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 | [4][5] |
| HeLa (human cervix carcinoma) | 6.7 - 25.6 | [4][5] | |
| HT29 (human colon carcinoma) | 6.7 - 25.6 | [4][5] | |
| 6-Bromo-5-nitroquinoline | C6 (rat glioblastoma) | Potent | [6] |
| HeLa (human cervical cancer) | Potent | [6] | |
| HT29 (human adenocarcinoma) | Potent | [6] |
Mechanism of Action: Topoisomerase I Inhibition
Several bromo-substituted quinolinones exert their anticancer effects by inhibiting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[5][7] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[7]
Caption: Inhibition of Topoisomerase I by Bromo-Substituted Quinolinones.
Antimicrobial Activity: Combating Bacterial Pathogens
Bromo-substituted quinolinones have also demonstrated promising activity against a range of bacterial strains, particularly Gram-positive bacteria.[8]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 9-bromo-substituted indolizinoquinoline-5,12-dione derivative (Compound 27) | Methicillin-resistant S. aureus (MRSA) ATCC43300 | 0.031 | [8] |
| 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives (Compounds 1, 26, 28) | Beta-hemolytic streptococcus CMCC32210 | Strong Activity | [8] |
| Staphylococcus aureus ATCC25923 | Strong Activity | [8] | |
| Staphylococcus epidermidis ATCC12228 | Strong Activity | [8] | |
| Enterococcus faecalis ATCC29212 | Strong Activity | [8] |
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The antibacterial action of some bromo-substituted quinolinones is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.
Antiviral and Enzyme Inhibition Activities
The biological evaluation of bromo-substituted quinolinones extends to antiviral and other enzyme inhibitory activities, showcasing the broad therapeutic potential of this chemical class.
Antiviral Activity
While research is ongoing, certain quinoline derivatives have shown promise as antiviral agents, with activity reported against various viruses.[9] The introduction of a bromine atom can enhance the antiviral potency of the quinoline scaffold.
Enzyme Inhibition
Beyond topoisomerases, bromo-substituted quinolinones have been investigated as inhibitors of other enzymes, such as α-glucosidase, which is a target for the management of type 2 diabetes.[10]
Experimental Protocols
Synthesis of Bromo-Substituted Quinolinones
A general method for the synthesis of bromo-substituted quinolinones involves the direct bromination of a quinolinone precursor.
General Bromination Procedure: [11]
-
Dissolve the starting 8-substituted quinoline in a suitable solvent (e.g., chloroform, acetic acid).
-
Add a solution of molecular bromine (Br₂) in the same solvent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the desired bromo-substituted quinolinone.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, C6, HT29) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinolinone compounds and a vehicle control. Incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the compound concentration.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
The incorporation of bromine into the quinolinone scaffold is a highly effective strategy for the development of potent bioactive molecules. Bromo-substituted quinolinones have demonstrated significant anticancer and antimicrobial activities, with well-defined mechanisms of action. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the design and evaluation of novel quinolinone-based therapeutic agents. Further exploration of this chemical space holds great promise for addressing unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Qui...: Ingenta Connect [ingentaconnect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
The Therapeutic Potential of 3-bromo-1H-quinolin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-bromo-1H-quinolin-2-one scaffold has emerged as a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. While the parent molecule itself is not typically the active pharmacophore, its derivatives have shown significant promise by targeting crucial enzymes involved in cancer progression and DNA replication. This technical guide provides an in-depth overview of the primary therapeutic targets of this compound derivatives, focusing on Poly (ADP-ribose) Glycohydrolase (PARG) and Topoisomerase II, and details the experimental protocols used to assess their activity.
Key Therapeutic Targets
Derivatives of this compound have been primarily investigated for their potential as inhibitors of two key enzymes implicated in cancer:
-
Poly (ADP-ribose) Glycohydrolase (PARG): This enzyme is a critical component of the DNA damage response (DDR) pathway. PARG is responsible for hydrolyzing poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. The inhibition of PARG leads to the accumulation of PAR chains, disrupting DNA repair processes and potentially inducing synthetic lethality in cancer cells with existing DNA repair deficiencies. This makes PARG a compelling target for anticancer drug development.
-
Topoisomerase II: This essential enzyme plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. Topoisomerase II inhibitors interfere with this process, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.
Quantitative Data on this compound Derivatives
While the this compound core is a starting point for synthesis, the final, more complex derivatives exhibit inhibitory activity. The following table summarizes the inhibitory potency of exemplary derivatives against their respective targets. It is important to note that specific IC50 values for a wide range of direct this compound derivatives are not extensively published in publicly available literature; the data often pertains to the more complex molecules synthesized from this precursor.
| Derivative Class | Target Enzyme | Representative Compound(s) | IC50 Value | Reference |
| 2,4-dioxo-quinazoline-6-sulfonamides | PARG | General Class | < 1 µM | --INVALID-LINK-- |
| Indoloquinolines (e.g., Neocryptolepine) | Topoisomerase II | Neocryptolepine | Potent Inhibition | --INVALID-LINK-- |
Note: The patent for PARG inhibitors indicates a general potency for the class of compounds derived from this compound intermediates. Specific examples with precise IC50 values were not detailed in the provided information. For Topoisomerase II, the activity is associated with the downstream indoloquinoline products.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental processes is crucial for understanding the therapeutic potential of these derivatives.
PARG Inhibition and the DNA Damage Response Pathway
The following diagram illustrates the role of PARG in the DNA damage response and the effect of its inhibition.
Methodological & Application
Synthesis of 3-Arylquinolines from 3-Bromo-1H-quinolin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds and approved pharmaceuticals. The introduction of an aryl group at the 3-position of this scaffold gives rise to 3-aryl-1H-quinolin-2-ones, a class of compounds that has garnered significant attention in medicinal chemistry. These derivatives have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. Notably, certain 3-aryl-quinolin-2-one derivatives have been identified as potent antiviral agents, particularly against influenza A virus, highlighting their therapeutic potential.
The synthesis of these valuable compounds often relies on modern cross-coupling methodologies, with the versatile and readily accessible 3-bromo-1H-quinolin-2-one serving as a key starting material. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, provide efficient and modular routes to a wide range of 3-substituted quinolin-2-ones. This document provides detailed application notes and protocols for the synthesis of 3-arylquinolines utilizing this compound, aimed at facilitating research and development in this important area of medicinal chemistry.
General Reaction Scheme
The synthesis of 3-aryl-1H-quinolin-2-ones from this compound is typically achieved through palladium-catalyzed cross-coupling reactions. The general schemes for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are depicted below.
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While specific examples for this compound are included where available, some data is derived from reactions with the analogous 3-bromoquinoline and is intended to provide a comparative basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids (Illustrative)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 80-90 (estimated) |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 75-85 (estimated) |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 70-80 (estimated) |
Table 2: Heck Coupling of this compound with Alkenes (Illustrative)
| Entry | Alkene | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N (1.5) | DMF | 100 | 12 | 80-90 (estimated) |
| 2 | Ethyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 75-85 (estimated) |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | NaOAc (2) | DMA | 120 | 18 | 70-80 (estimated) |
| 4 | Cyclohexene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 60-70 (estimated) |
Table 3: Buchwald-Hartwig Amination of this compound with Anilines
| Entry | Aniline | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 78 | [1] |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 85 | [1] |
| 3 | 3-Chloroaniline | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 20 | 75 | [1] |
| 4 | 2-Methylaniline | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ (2.5) | t-BuOH | 90 | 24 | 65 | [1] |
Experimental Protocols
The following are generalized procedures adapted from published literature and should be optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 3-aryl-1H-quinolin-2-one.
Protocol 2: General Procedure for Heck Coupling
Caption: Experimental workflow for the Heck coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Solvents for extraction and chromatography
Procedure:
-
To an oven-dried pressure tube, add this compound, palladium(II) acetate, and a magnetic stir bar.
-
Seal the tube with a screw cap containing a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Securely seal the pressure tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 3-vinyl-1H-quinolin-2-one.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene
-
Solvents for extraction and chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, BINAP, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and the aniline via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 18-24 hours.[1]
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the 3-(arylamino)-1H-quinolin-2-one.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of 3-aryl- and 3-heteroaryl-1H-quinolin-2-ones. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, in particular, offer mild and efficient methods for the construction of these valuable scaffolds. The protocols and data presented herein serve as a guide for researchers to explore the synthesis of novel quinolinone derivatives with potential applications in drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 3-Aryl-1H-quinolin-2-ones
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-bromo-1H-quinolin-2-one with various arylboronic acids. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, and the ability to introduce aryl groups at the 3-position is crucial for developing novel therapeutic agents.[1] This protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, and data for synthesizing 3-aryl-1H-quinolin-2-one derivatives, which are of significant interest in drug discovery programs.[1][2]
General Reaction Scheme
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an arylboronic acid using a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific arylboronic acids and reaction scales.
2.1 Materials and Reagents
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.02 - 0.05 eq.)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), THF/Water (4:1))
-
Ethyl Acetate (for work-up)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography eluent)
2.2 Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography setup
2.3 Reaction Setup and Procedure
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (0.03 eq.), and the base (2.0 eq.).[3]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure the reaction atmosphere is free of oxygen.[2][3]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical concentration of the bromo-quinolinone substrate is around 0.1 M.[3]
-
Reaction: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-100 °C) using a preheated oil bath.[2][4]
-
Monitoring: Allow the reaction to proceed for 12-24 hours.[1][2] Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[2]
-
Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1][2]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient eluent system such as ethyl acetate in hexanes, to yield the pure 3-aryl-1H-quinolin-2-one product.[1]
Data Presentation: Illustrative Reaction Conditions
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative conditions for the coupling of this compound with phenylboronic acid.
| Entry | Palladium Catalyst (mol%) | Base (eq.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3%) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 85 |
| 2 | Pd(dppf)Cl₂ (3%) | Na₂CO₃ (2) | DMF/H₂O (4:1) | 80 | 18 | 92 |
| 3 | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 4 | Pd(PPh₃)₄ (3%) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 70 | 24 | 88 |
Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.
Mandatory Visualizations
4.1 Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Caption: Experimental workflow for the Suzuki coupling reaction.
4.2 Catalytic Cycle Diagram
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and pharmaceutical agents. The introduction of an amino group at the C3-position can significantly modulate the pharmacological properties of these molecules, making the development of efficient synthetic routes to 3-amino-1H-quinolin-2-one derivatives a key focus in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology offers a significant advantage over traditional methods, which often require harsh reaction conditions and exhibit limited substrate scope.[1]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-bromo-1H-quinolin-2-one with a variety of nitrogen-containing nucleophiles. The described method utilizes a palladium acetate catalyst, the Xantphos ligand, and cesium carbonate as a base, affording a broad range of 3-(N-substituted)-aminoquinolin-2(1H)-ones in good to excellent yields.[3][4]
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of a C-N bond between an aryl halide (or triflate) and an amine. The catalytic cycle, as illustrated below, is generally understood to involve three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[5][6]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[5][6]
-
Reductive Elimination: The final step involves the reductive elimination of the desired 3-amino-1H-quinolin-2-one product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands like Xantphos being particularly effective in promoting both the oxidative addition and reductive elimination steps.[3]
Experimental Workflow
The general experimental workflow for the Buchwald-Hartwig amination of this compound is depicted in the following diagram. This process involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and subsequent product isolation and purification.
Data Presentation
The following table summarizes the reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with various nitrogen nucleophiles.
| Entry | Amine/Nucleophile | Product | Yield (%) |
| 1 | Aniline | 3-(Phenylamino)-1H-quinolin-2-one | 85-95 |
| 2 | Morpholine | 3-(Morpholino)-1H-quinolin-2-one | 90-98 |
| 3 | Benzamide | N-(2-Oxo-1,2-dihydroquinolin-3-yl)benzamide | 75-85 |
| 4 | Benzyl Carbamate | Benzyl (2-oxo-1,2-dihydroquinolin-3-yl)carbamate | 80-90 |
| 5 | Methanesulfonamide | N-(2-Oxo-1,2-dihydroquinolin-3-yl)methanesulfonamide | 70-80 |
| 6 | Urea | (2-Oxo-1,2-dihydroquinolin-3-yl)urea | 65-75 |
Note: Yields are based on published data and may vary depending on the specific reaction scale and conditions.[3]
Experimental Protocols
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Selected amine, amide, sulfonamide, carbamate, or urea
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas (high purity)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and cesium carbonate (2.0 equiv.).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Under a positive pressure of inert gas, add the corresponding amine or other nitrogen nucleophile (1.2 equiv.).
-
Anhydrous, degassed 1,4-dioxane is then added via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: The reaction mixture is then heated to 100-110 °C with vigorous stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts. The filter cake is washed with additional ethyl acetate.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(N-substituted)-aminoquinolin-2(1H)-one product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Cycle Visualization
The following diagram illustrates the proposed catalytic cycle for the Buchwald-Hartwig amination of this compound.
Conclusion
The Buchwald-Hartwig amination provides an efficient and general method for the synthesis of a diverse range of 3-amino-1H-quinolin-2-one derivatives. The protocol detailed herein, utilizing a palladium/Xantphos catalytic system, is applicable to a variety of nitrogen nucleophiles, making it a valuable tool for the construction of compound libraries for drug discovery and development. Researchers are encouraged to optimize reaction parameters such as catalyst loading, base, and temperature to achieve the best results for their specific substrates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. About: Buchwald–Hartwig amination [dbpedia.org]
- 3. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 4. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Amino-1H-quinolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Functionalization of this core, particularly with an amino group at the 3-position, provides a valuable entry point for the synthesis of novel therapeutic agents and chemical probes. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods, such as milder reaction conditions and broader substrate scope.
These application notes provide a detailed overview and experimental protocols for the synthesis of 3-amino-1H-quinolin-2-one derivatives via the palladium-catalyzed amination of 3-bromo-1H-quinolin-2-one. The described methodology is robust, accommodating a diverse range of amine nucleophiles, including primary and secondary amines, amides, and carbamates.
Reaction Principle
The synthesis of 3-amino-1H-quinolin-2-one derivatives is achieved through a palladium-catalyzed cross-coupling reaction between this compound and a suitable amine nucleophile. The catalytic cycle, a hallmark of the Buchwald-Hartwig amination, involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to generate a palladium-amido intermediate, and subsequent reductive elimination to afford the desired 3-amino-1H-quinolin-2-one product and regenerate the active palladium(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands such as Xantphos being particularly effective.
Experimental Workflow
The general experimental workflow for the palladium-catalyzed synthesis of 3-amino-1H-quinolin-2-one derivatives is depicted below. The process begins with the assembly of the reaction components under an inert atmosphere, followed by heating to the desired temperature. After the reaction is complete, a standard aqueous work-up is performed, and the crude product is purified, typically by column chromatography.
Application Notes and Protocols for N-alkylation of 3-bromo-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The N-alkylation of this heterocyclic system is a critical synthetic step, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The introduction of various alkyl groups at the N1 position can significantly modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. This document provides detailed protocols for the N-alkylation of 3-bromo-1H-quinolin-2-one, a versatile intermediate for further chemical modifications.
General Reaction Scheme
The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction. The nitrogen atom of the quinolinone ring, once deprotonated by a suitable base, acts as a nucleophile, attacking an alkyl halide or other suitable electrophile to form the N-alkylated product. A competing O-alkylation reaction can sometimes occur, leading to the formation of 2-alkoxy-3-bromoquinoline. The choice of base, solvent, and reaction conditions can influence the regioselectivity of the reaction.[1][2]
Data Presentation: Comparison of N-alkylation Protocols
The following table summarizes various reported conditions for the N-alkylation of quinolin-2-one derivatives. While specific yields for this compound may vary, these examples provide a strong basis for reaction optimization.
| Method | Substrate | Alkylating Agent (RX) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-3-hydroxyquinolin-2(1H)-one | Alkyl halide | NaH | DMF | 0 to rt | Not specified | - | |
| 2 | Quinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃ | DMF | Not specified | - | Major product (N-alkylation) | |
| 3 | General Heterocycle (Amine) | Benzyl bromide | K₂CO₃ / Cs₂CO₃ | DMF/MeCN | rt | 15-30 min (deprotonation) | - | [3] |
| 4 | Isatin | Alkyl halide | KF/Alumina | ACN | Reflux / 180 (MW) | 1.5 - 47 | Good to excellent | [4] |
Experimental Protocols
Method 1: N-alkylation using Sodium Hydride (NaH) in DMF
This protocol is adapted from a procedure for a structurally similar substrate and is expected to be effective for the N-alkylation of this compound.[5] Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the quinolinone, driving the reaction towards N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Add anhydrous DMF (10 mL) to dissolve the substrate.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.2 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.
Method 2: N-alkylation using Potassium Carbonate (K₂CO₃) in DMF
This protocol employs a milder base, potassium carbonate, which is often sufficient for the N-alkylation of quinolinones and presents a safer alternative to sodium hydride.[1][3]
Materials:
-
This compound
-
Alkyl halide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and anhydrous DMF (10 mL).
-
Add anhydrous potassium carbonate (2.0 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
A precipitate may form, which can be collected by filtration, washed with water, and dried. Alternatively, the aqueous layer can be extracted with ethyl acetate (3 x 20 mL).
-
If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for the N-alkylation of this compound.
References
Synthesis and Evaluation of 3-Bromo-1H-quinolin-2-one Derivatives as Potent Kinase Inhibitors
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 3-position provides a versatile synthetic handle for the development of novel derivatives through various cross-coupling reactions. This application note details the synthesis of 3-bromo-1H-quinolin-2-one derivatives and their evaluation as inhibitors of key kinases implicated in cancer signaling pathways, such as Phosphoinositide-dependent kinase 1 (PDK1), Epidermal Growth Factor Receptor (EGFR), and Checkpoint Kinase 1 (Chk1). The protocols provided herein offer a comprehensive guide for the synthesis, purification, and biological evaluation of this promising class of kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activity of representative this compound derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Inhibitory Activity of 3-Anilino-quinolin-2(1H)-one Derivatives against PDK1 [1][2][3][4][5]
| Compound ID | R1 (at position 6) | Aniline Substituent | PDK1 IC50 (µM) |
| 1a | H | 4-methoxy | >100 |
| 1b | Cl | 4-methoxy | 50 |
| 1c | OMe | 4-methoxy | >100 |
| 2a | H | 3,4-dimethoxy | >100 |
| 2b | Cl | 3,4-dimethoxy | 80 |
| 2c | OMe | 3,4-dimethoxy | >100 |
Table 2: Inhibitory Activity of 3-(Heteroaryl)quinolin-2(1H)-one Derivatives against Hsp90 and Cancer Cell Lines [6][7][8]
| Compound ID | Heteroaryl Group | Cancer Cell Line | GI50 (µM) |
| 3a | Benzoxazole | PC-3 | 48 |
| 3b | Benzothiazole | PC-3 | 28 |
| 3c | Indole | PC-3 | 35 |
| 3d | Benzimidazole | PC-3 | 42 |
| 3e | SMe-purine | PC-3 | 39 |
Table 3: Inhibitory Activity of Quinolinone Derivatives against DNA Damage Response Kinases [9][10]
| Compound ID | Core Structure | Kinase Target | IC50 (nM) |
| LY2603618 | Pyrrolopyrimidinone | Chk1 | 7 |
| NU7441 | Chromen-4-one | DNA-PK | 30 |
| Analogue of NU7441 | Pyridopyrimidin-4-one | DNA-PK | 8 |
Experimental Protocols
Synthesis of this compound Core Structure
This protocol describes a general method for the synthesis of the this compound scaffold, which can be adapted from the synthesis of related quinolinone thiones.[11]
Materials:
-
2-(2,2-dibromoethenyl)phenyl isothiocyanate
-
Butyllithium (BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-(2,2-dibromoethenyl)phenyl isothiocyanate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add butyllithium (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the 3-bromoquinoline-2(1H)-thione.
-
The thione can be converted to the corresponding this compound through established methods, such as oxidation.
Synthesis of 3-Anilino-1H-quinolin-2-one Derivatives via Buchwald-Hartwig Cross-Coupling
This protocol outlines the palladium-catalyzed amination of the this compound core.[1]
Materials:
-
This compound derivative (1.0 eq)
-
Substituted aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen
Procedure:
-
To an oven-dried Schlenk tube, add the this compound derivative, substituted aniline, Pd2(dba)3, Xantphos, and Cs2CO3.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-anilino-1H-quinolin-2-one derivative.
Synthesis of 3-Aryl-1H-quinolin-2-one Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed C-C bond formation to introduce aryl substituents at the 3-position.
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine the this compound derivative, arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-1H-quinolin-2-one derivative.
In Vitro Kinase Inhibition Assay (General Protocol using ADP-Glo™)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against various kinases. Specific conditions (enzyme and substrate concentrations, incubation times) should be optimized for each kinase.
Materials:
-
Recombinant kinase (e.g., PDK1, EGFR, Chk1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase enzyme and its specific substrate in kinase assay buffer.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(Cell Survival, Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinolinone [label="this compound\nDerivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368", headlabel="PIP2"]; PIP3 -> PDK1 [label="Recruits &\nActivates", fontsize=8, fontcolor="#5F6368"]; PDK1 -> Akt [label="Phosphorylates &\nActivates", fontsize=8, fontcolor="#5F6368"]; Akt -> Downstream [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Quinolinone -> PDK1 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: PI3K/Akt Signaling Pathway Inhibition.
// Nodes EGF [label="EGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Transcription Factors\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinolinone [label="this compound\nDerivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds", fontsize=8, fontcolor="#5F6368"]; EGFR -> Ras [label="Activates", fontsize=8, fontcolor="#5F6368"]; Ras -> Raf [label="Activates", fontsize=8, fontcolor="#5F6368"]; Raf -> MEK [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; MEK -> ERK [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; ERK -> Transcription [label="Activates", fontsize=8, fontcolor="#5F6368"]; Quinolinone -> EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: EGFR-MEK-ERK Signaling Pathway Inhibition.
// Nodes DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM / ATR", fillcolor="#FBBC05", fontcolor="#202124"]; Chk1_Chk2 [label="Chk1 / Chk2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cdc25 [label="Cdc25", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDKs [label="CDKs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; DNARepair [label="DNA Repair", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinolinone [label="this compound\nDerivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DNA_Damage -> ATM_ATR [label="Activates", fontsize=8, fontcolor="#5F6368"]; ATM_ATR -> Chk1_Chk2 [label="Phosphorylates &\nActivates", fontsize=8, fontcolor="#5F6368"]; Chk1_Chk2 -> Cdc25 [label="Inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee]; Cdc25 -> CDKs [label="Activates", fontsize=8, fontcolor="#5F6368"]; CDKs -> CellCycle [label="Promotes Progression", style=dashed, fontsize=8, fontcolor="#5F6368"]; Chk1_Chk2 -> DNARepair [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Cdc25 -> CellCycle [style=invis]; Quinolinone -> Chk1_Chk2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: DNA Damage Response Pathway Inhibition.
Experimental Workflow
// Nodes Synthesis [label="Synthesis of\nthis compound\nCore", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization via\nCross-Coupling Reactions\n(Suzuki, Buchwald-Hartwig)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization\n(Column Chromatography, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="In Vitro Kinase\nInhibition Screening\n(ADP-Glo™ Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Synthesis -> Derivatization; Derivatization -> Purification; Purification -> Screening; Screening -> Data_Analysis; Data_Analysis -> SAR; } dot Caption: Experimental Workflow for Kinase Inhibitor Development.
References
- 1. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Inhibitor of 3-Phosphoinositide Dependent Protein Kinase-1 Identified from Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) inhibitors: A review from patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-based design of potent and selective 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics reveals that Hsp90 inhibition preferentially targets kinases and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Anticancer Activity Screening of 3-Bromo-1H-quinolin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the screening protocols and anticancer activities of various 3-bromo-1H-quinolin-2-one analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents.
Introduction
The quinolin-2-one core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects. The introduction of a bromine atom at the 3-position of the 1H-quinolin-2-one ring system offers a strategic point for further chemical modification, allowing for the generation of diverse analog libraries. These modifications can significantly impact the compound's physicochemical properties and its interaction with biological targets, leading to a broad spectrum of anticancer activities. This document outlines the protocols for evaluating the cytotoxic and mechanistic properties of these analogs and presents a summary of their reported biological data.
Data Presentation
The anticancer activities of representative this compound analogs are summarized in the tables below. The data is presented as the concentration of the compound required to inhibit 50% of cell growth (GI₅₀), providing a quantitative measure of their cytotoxic potential against various human cancer cell lines.
Table 1: Growth Inhibitory Activity (GI₅₀, µM) of 3-(Heteroaryl)quinolin-2(1H)-one Analogs
| Compound ID | R (Heteroaryl Group) | MDA-MB-231 (Breast Cancer) | PC-3 (Prostate Cancer) |
| 3a | Imidazole | < 47% viability at 10 µM | 45 |
| 3b | Pyrazole | - | 28 |
| 3c | Triazole | - | 48 |
| 3d | Tetrazole | - | 35 |
| 3e | Oxazole | - | 42 |
| 5a | Purine | < 47% viability at 10 µM | - |
*Data sourced from a study on 3-(heteroaryl)quinolin-2(1H)-ones derived from 3-bromoquinolin-2(1H)-ones. The GI₅₀ is the concentration that reduces cell growth by 50% after 72 hours of treatment[1].
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the this compound analogs at their respective GI₅₀ concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cell populations based on their position in the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content versus cell count. Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with the this compound analogs, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Visualizations
The following diagrams illustrate the experimental workflow for anticancer activity screening and a potential signaling pathway affected by this compound analogs.
References
Application Notes and Protocols for Antimicrobial Assays of Novel Quinolinone Compounds
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents. Quinolinone compounds represent a promising class of molecules with potential antibacterial activity, often targeting bacterial DNA synthesis.[1][2] This document provides detailed application notes and standardized protocols for the comprehensive in vitro evaluation of novel quinolinone compounds. The assays described herein—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm Assays—are fundamental for characterizing the antimicrobial profile of these new chemical entities. These protocols are designed for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize hypothetical quantitative data for a novel quinolinone compound, designated as QN-001, against representative Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of QN-001
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 |
| Escherichia coli | ATCC 25922 | 8 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | 64 |
| Enterococcus faecalis | ATCC 29212 | 2 | 8 |
Table 2: Time-Kill Kinetics of QN-001 against Staphylococcus aureus ATCC 29213
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 6.2 | 5.5 | 4.8 | 4.1 |
| 4 | 7.5 | 6.5 | 4.8 | 3.9 | 3.0 |
| 8 | 8.9 | 7.0 | 4.1 | <3.0 | <3.0 |
| 12 | 9.2 | 7.8 | 3.5 | <3.0 | <3.0 |
| 24 | 9.5 | 8.5 | <3.0 | <3.0 | <3.0 |
Note: A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL.[3]
Table 3: Anti-Biofilm Activity of QN-001 against Pseudomonas aeruginosa ATCC 27853
| Assay | Endpoint | Concentration (µg/mL) |
| Biofilm Inhibition | MBIC₅₀ | 32 |
| Biofilm Eradication | MBEC₅₀ | >128 |
MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Minimum Biofilm Eradication Concentration required to eradicate 50% of pre-formed biofilm.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a quinolinone compound that visibly inhibits the growth of a microorganism.[4][5] The broth microdilution method described here is a standard and widely used technique.[6][7]
Materials:
-
Novel quinolinone compound (stock solution of known concentration)
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a two-fold serial dilution of the quinolinone compound in CAMHB directly in a 96-well plate.
-
Typically, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).[5]
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the quinolinone compound at which there is no visible growth (i.e., the first clear well).
-
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11]
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile saline or PBS
-
Micropipettes
-
Incubator (35 ± 2°C)
Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microtiter plate that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spread the aliquot onto a nutrient agar plate.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[11]
Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bacterial killing by a quinolinone compound over time.[3][12]
Materials:
-
Novel quinolinone compound
-
Test microorganism
-
CAMHB
-
Nutrient agar plates
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Micropipettes and sterile pipette tips
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[13][14]
-
Test Setup:
-
Prepare tubes with CAMHB containing the quinolinone compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the compound.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[3]
-
Anti-Biofilm Assay
This protocol assesses the ability of a quinolinone compound to inhibit biofilm formation and eradicate pre-formed biofilms.[15][16]
Materials:
-
Novel quinolinone compound
-
Biofilm-forming microorganism (e.g., P. aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet (0.1% solution)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure for Minimum Biofilm Inhibitory Concentration (MBIC):
-
Prepare two-fold serial dilutions of the quinolinone compound in TSB in a 96-well plate.
-
Add a standardized bacterial suspension (approximately 1 x 10⁶ CFU/mL) to each well.[17]
-
Include growth control wells (bacteria and medium) and sterility control wells (medium only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, discard the planktonic cells and gently wash the wells with PBS to remove non-adherent bacteria.[16]
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating for 10-15 minutes at room temperature.[16]
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% acetic acid to each well.[16]
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[16]
-
The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the growth control.
Procedure for Minimum Biofilm Eradication Concentration (MBEC):
-
First, grow biofilms in a 96-well plate by inoculating with a standardized bacterial suspension and incubating for 24 hours, as described for the MBIC assay.
-
After 24 hours, remove the planktonic cells and wash the wells with PBS.
-
Add fresh TSB containing two-fold serial dilutions of the quinolinone compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining viable biofilm using crystal violet staining as described above, or by determining the CFU of the remaining cells.
-
The MBEC is the lowest concentration of the compound that results in a significant reduction in the pre-formed biofilm.[18][19]
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the antimicrobial evaluation of novel quinolinone compounds.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: Synthesis of PDK1 Inhibitors Using 3-Bromo-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 3-anilino-1H-quinolin-2-one derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1). The core of this synthetic approach utilizes a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a powerful method for the formation of carbon-nitrogen bonds.
Introduction to PDK1 and Its Role in Cellular Signaling
3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the AGC family of serine/threonine kinases. It plays a crucial role in various signaling pathways, including the PI3K/AKT pathway, which is frequently dysregulated in numerous human cancers. PDK1 is responsible for the phosphorylation and subsequent activation of a host of downstream kinases, such as AKT, S6K, and SGK. This activation cascade is integral to cell survival, proliferation, and metabolism. The central role of PDK1 in these oncogenic signaling cascades makes it an attractive target for the development of novel cancer therapeutics. The inhibition of PDK1 can disrupt these pathways, leading to decreased tumor growth and survival.
The PDK1 Signaling Pathway
The diagram below illustrates the central role of PDK1 in the PI3K/AKT signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. Both PDK1 and AKT are recruited to the cell membrane by binding to PIP3. This co-localization facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1, leading to the activation of AKT and its downstream effectors.
Caption: The PDK1 signaling pathway, a key regulator of cell growth and survival.
Synthesis of 3-Anilino-1H-quinolin-2-one PDK1 Inhibitors
The synthesis of 3-anilino-1H-quinolin-2-one derivatives is achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between 3-bromo-1H-quinolin-2-one and various substituted anilines.[1] This modular approach allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.
The general workflow for the synthesis and evaluation of these PDK1 inhibitors is depicted below.
Caption: General workflow for the synthesis and evaluation of PDK1 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
A common method for the synthesis of this compound involves the bromination of quinolin-2(1H)-one.
Materials:
-
Quinolin-2(1H)-one
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a solution of quinolin-2(1H)-one (1.0 eq) in DMF, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: General Procedure for Buchwald-Hartwig Cross-Coupling
This protocol describes the general conditions for the palladium-catalyzed amination of this compound with a substituted aniline.[1]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the substituted aniline (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-anilino-1H-quinolin-2-one derivative.
Protocol 3: PDK1 Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general procedure for determining the inhibitory activity of the synthesized compounds against PDK1 using a commercially available luminescent kinase assay.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the PDK1 enzyme, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of a series of synthesized 3-anilino-1H-quinolin-2-one derivatives against PDK1 are summarized in the table below. The IC50 values were determined using the ADP-Glo™ Kinase Assay.
| Compound ID | R Group on Quinolinone | R' Group on Aniline | PDK1 IC50 (µM) |
| 1a | H | H | > 50 |
| 1b | H | 4-OCH₃ | 25.3 |
| 1c | H | 4-Cl | 38.1 |
| 1d | H | 3,4-diCl | 15.8 |
| 2a | 6-F | H | 45.2 |
| 2b | 6-F | 4-OCH₃ | 18.9 |
| 2c | 6-F | 4-Cl | 29.5 |
| 2d | 6-F | 3,4-diCl | 12.4 |
Note: The data presented are representative and intended for illustrative purposes. Actual values may vary based on experimental conditions. The primary literature reports modest inhibition by these compounds.[1]
Conclusion
The use of this compound as a scaffold for the synthesis of PDK1 inhibitors via the Buchwald-Hartwig cross-coupling reaction provides a versatile and efficient route to a diverse range of potential therapeutic agents. The detailed protocols and application notes provided herein offer a solid foundation for researchers to synthesize, purify, and evaluate these compounds, contributing to the ongoing efforts in the discovery and development of novel cancer therapies targeting the PDK1 signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-bromo-1H-quinolin-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for the Suzuki-Miyaura coupling reaction of 3-bromo-1H-quinolin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
A: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical. For heteroaryl bromides like this compound, standard catalysts may not be optimal. The nitrogen atom in the quinoline ring can coordinate to the palladium center and inhibit catalysis.[1]
-
Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be particularly effective for these substrates.[2] For instance, Pd(dppf)Cl₂ has shown success in similar couplings.[2] An inappropriate ligand-to-palladium ratio can also lead to catalyst decomposition; a ratio of 1:1 to 4:1 is typically recommended.[2]
-
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[2][3]
-
Recommendation: The strength and type of base can significantly influence the reaction. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][4][5] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[2] Optimization of the base for your specific boronic acid partner is often necessary.
-
-
Solvent Choice and Degassing: The solvent affects catalyst activity and substrate solubility. Crucially, the presence of oxygen can deactivate the catalyst.[2][6]
-
Recommendation: Common solvent systems include mixtures like dioxane/water, toluene/water, or DMF/water.[2] Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles to prevent catalyst oxidation.[2][6]
-
-
Reaction Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction.
-
Boronic Acid/Ester Quality: Boronic acids can be unstable and prone to degradation (protodeboronation), especially heteroaryl boronic acids.[2][7]
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant amounts of side products, such as dehalogenated 1H-quinolin-2-one or homocoupled boronic acid. How can I minimize these?
A: The formation of side products is a common issue that can significantly lower the yield of the desired product.
-
Dehalogenation (Hydrodehalogenation): This is where the bromine atom is replaced by a hydrogen atom.[1]
-
Mechanism: It often occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[1]
-
Minimization Strategies:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands, which can promote the desired reductive elimination over dehalogenation.[1]
-
Base Optimization: A weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄ might be preferable to strong alkoxide bases.[1]
-
Solvent: Use aprotic solvents like dioxane, THF, or toluene.[1]
-
Water Content: While often necessary for the activity of inorganic bases, excessive water can be a proton source. Carefully control the amount of water in the reaction.[1]
-
-
-
Homocoupling of Boronic Acid: This results in the formation of a biaryl product from two molecules of the boronic acid.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate homocoupling.[7]
-
Minimization Strategies:
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical. Ensure proper degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8]
-
Purity of Reagents: Use high-purity boronic acid, as impurities can sometimes promote homocoupling.
-
-
Data Presentation
Table 1: Comparative Data for Suzuki Coupling of 3-Bromoquinolines with Various Arylboronic Acids
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 (Typical) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 8 | 80-90 (Typical) |
| Thiophene-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 16 | 75-85 (Typical) |
Data compiled from typical Suzuki coupling conditions and may require optimization for specific substrates.[2]
Experimental Protocols
Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling
This protocol provides a general guideline and may require optimization for specific substrates.[2]
-
Reaction Setup: In a flame-dried Schlenk flask or sealed tube, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often significantly reduce reaction times and improve yields.[10]
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Solvent Addition: Add the degassed solvent.
-
Reaction: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: General mechanism of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Technical Support Center: Optimizing Palladium-Catalyzed 3-Arylquinoline Synthesis
Welcome to the technical support center for the synthesis of 3-arylquinolines using palladium catalysts. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This section provides solutions to specific problems you might face during the palladium-catalyzed synthesis of 3-arylquinolines.
Issue 1: Low or No Product Yield
Q1: My reaction is not producing the desired 3-arylquinoline, or the yield is very low. What are the potential causes and how can I improve it?
A1: Low product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium source and ligand is critical. If you are observing low reactivity, consider the following:
-
Palladium Precursor: While Pd(OAc)₂ is a common choice, other sources like Pd₂(dba)₃ might be more effective for certain transformations.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. For Suzuki-type couplings, phosphine ligands like PPh₃ or more electron-rich and bulky ligands from the Buchwald-Hartwig family can be effective. For C-H activation routes, specific ligands such as 1-adamantanecarboxylic acid have been shown to be crucial for high activity and selectivity.
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents. The formation of palladium black is a visual indicator of catalyst decomposition.
-
-
Base and Solvent: The reaction medium significantly impacts the catalytic cycle.
-
Base Strength and Type: The base activates the boronic acid in Suzuki couplings or facilitates C-H activation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is substrate-dependent, and screening different bases can lead to significant yield improvements.
-
Solvent Polarity and Aprotic Nature: Solvents like DMF, dioxane, and toluene are frequently used. The choice of solvent can affect the solubility of your reactants and the stability of the catalytic species.
-
-
Reaction Temperature: Inadequate or excessive heat can be detrimental.
-
Most palladium-catalyzed cross-coupling reactions require heating, typically in the range of 80-120 °C.
-
If you suspect catalyst decomposition at high temperatures, try lowering the temperature and extending the reaction time.
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Aryl Boronic Acids: These reagents can be prone to degradation (protodeboronation). Use fresh, high-quality boronic acids or consider using more stable derivatives like pinacol esters or trifluoroborate salts.
-
Issue 2: Poor Regioselectivity (Formation of other Arylated Isomers)
Q2: My reaction is producing a mixture of isomers, with arylation occurring at positions other than C-3. How can I improve the regioselectivity for the 3-position?
A2: Achieving high regioselectivity is a key challenge in quinoline functionalization. Here are some strategies to favor C-3 arylation:
-
Directing Groups: The presence and nature of directing groups on the quinoline scaffold can guide the palladium catalyst to a specific position.
-
N-Oxides: Quinoline N-oxides can direct arylation to the C2 or C8 positions. For C3-arylation, a different strategy is often needed.
-
N-Acyl-1,2-dihydroquinolines: A two-step approach involving the reduction of the quinoline to an N-acyl-1,2-dihydroquinoline can effectively direct palladium-catalyzed C-H arylation to the C-3 position. This is followed by re-aromatization to yield the 3-arylquinoline.[1][2]
-
-
Reaction Conditions: Fine-tuning the reaction parameters can influence the site of arylation.
-
Ligand Choice: The steric and electronic properties of the ligand can control which C-H bond is activated. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Additives: Additives like Ag₂CO₃ or PivOH have been shown to influence both the yield and selectivity in C-H arylation reactions.[3]
-
Issue 3: Formation of Side Products
Q3: I am observing significant side products, such as homocoupling of the aryl boronic acid or dehalogenation of my aryl halide. What can I do to minimize these?
A3: The formation of side products competes with your desired reaction and reduces the overall yield.
-
Homocoupling of Boronic Acids: This side reaction is often promoted by the presence of oxygen and Pd(II) species.
-
Thorough Degassing: Ensure your reaction mixture and solvents are properly degassed to remove oxygen, which can contribute to the homocoupling pathway.[4]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.
-
-
Dehalogenation: This is more common with electron-rich aryl halides.
-
Choice of Base and Solvent: A weaker base or a less polar solvent might disfavor the dehalogenation pathway.
-
Catalyst System: Some palladium-ligand combinations are more prone to inducing dehalogenation. Screening different catalysts may be necessary.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common palladium-catalyzed methods for synthesizing 3-arylquinolines?
A4: The primary methods include:
-
Suzuki-Miyaura Coupling: This involves the reaction of a 3-haloquinoline with an aryl boronic acid (or its derivatives) in the presence of a palladium catalyst and a base.
-
Heck Coupling: This reaction couples a 3-haloquinoline with an alkene, followed by an isomerization/oxidation step to form the aryl group.
-
Direct C-H Arylation: This is an increasingly popular method that involves the direct coupling of a quinoline's C-H bond at the 3-position with an aryl halide or other arylating agent. This often requires a directing group strategy to achieve the desired regioselectivity.[1][2]
Q5: How do I choose the right palladium catalyst and ligand for my reaction?
A5: The optimal catalyst-ligand system is highly dependent on the specific reaction (Suzuki, Heck, C-H activation) and the substrates being used. A good starting point is to consult the literature for similar transformations.
-
For Suzuki Coupling: Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, and catalysts based on Buchwald-Hartwig biarylphosphine ligands are common choices.
-
For C-H Activation: Pd(OAc)₂ is a frequent choice for the palladium source. The ligand is often a carboxylic acid, such as 1-adamantanecarboxylic acid, or a phosphine ligand.[3]
Q6: What is the role of the base in these reactions?
A6: The base plays a crucial role in several catalytic cycles:
-
In Suzuki-Miyaura couplings , the base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium center.
-
In Heck couplings , the base is needed to neutralize the HX generated during the reaction and to regenerate the active Pd(0) catalyst.
-
In C-H activation , the base can act as a proton acceptor in the C-H bond cleavage step.
Q7: Can I perform these reactions open to the air?
A7: Generally, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation and lower yields. It can also promote side reactions like the homocoupling of boronic acids.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling Reaction
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 65 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 78 |
| 4 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Dioxane | 110 | 92 |
| 5 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | DMF | 100 | 85 |
Note: This table presents illustrative data based on typical optimization studies. Actual results will vary depending on the specific substrates.
Table 2: Screening of Solvents for a C-H Arylation Reaction
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 62 |
| 2 | Dioxane | 75 |
| 3 | DMF | 88 |
| 4 | Acetonitrile | 55 |
| 5 | THF | 40 |
Note: This table presents illustrative data. The optimal solvent is highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling for the Synthesis of 3-Arylquinolines
-
To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), aryl boronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoline.
Protocol 2: General Procedure for Direct C-H Arylation of N-Acyl-1,2-dihydroquinoline
-
To an oven-dried Schlenk tube, add N-acyl-1,2-dihydroquinoline (1.0 mmol, 1.0 equiv.), aryl halide (1.5 mmol, 1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), ligand (e.g., 1-adamantanecarboxylic acid, 0.1 mmol, 10 mol%), and an oxidant/additive (e.g., Ag₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF, 3 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash with an organic solvent.
-
The filtrate is then subjected to an aqueous workup.
-
The crude product is purified by column chromatography.
-
The resulting 3-aryl-N-acyl-1,2-dihydroquinoline is then subjected to an oxidative aromatization step to yield the final 3-arylquinoline.
Visualizations
Caption: General experimental workflow for palladium-catalyzed 3-arylquinoline synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Coupling Reactions of 3-Bromo-1H-quinolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of 3-bromo-1H-quinolin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used for this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These methods are widely used to form new carbon-carbon and carbon-nitrogen bonds at the C3-position of the quinolinone core, a valuable scaffold in medicinal chemistry.
Q2: What are the primary side reactions observed during the coupling of this compound?
A2: Researchers may encounter several side reactions, including:
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Protodebromination (Dehalogenation): Formation of 1H-quinolin-2-one, where the bromine atom is replaced by a hydrogen atom.
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Homocoupling: Dimerization of the starting material to form 3,3'-bi(1H-quinolin-2-one) or homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions).
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N-Arylation: In reactions involving arylating agents (e.g., Suzuki and Buchwald-Hartwig), the aryl group may couple to the nitrogen atom of the quinolinone ring instead of the C3-position.
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Catalyst Deactivation: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to deactivation and incomplete reactions.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield of the Desired C3-Coupled Product and Formation of 1H-quinolin-2-one (Protodebromination)
Q: My reaction is producing a significant amount of the debrominated side product, 1H-quinolin-2-one, resulting in a low yield of my target molecule. What can I do to minimize this?
A: Protodebromination is a common side reaction in palladium-catalyzed couplings. Here are several strategies to mitigate it:
-
Choice of Base and Solvent: The presence of water or other protic sources can lead to protodebromination.
-
Recommendation: Use anhydrous solvents and consider using a non-hydroxide base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure all reagents are thoroughly dried before use. In some cases, for base-sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[1]
-
-
Ligand Selection: The choice of phosphine ligand can influence the rate of reductive elimination versus competing side reactions.
-
Recommendation: For Suzuki reactions, employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired cross-coupling pathway.
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
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Recommendation: Try running the reaction at a lower temperature for a longer duration to see if the ratio of desired product to the debrominated product improves.
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Issue 2: Formation of Homocoupling Byproducts
Q: I am observing the formation of 3,3'-bi(1H-quinolin-2-one) and/or the homocoupling of my boronic acid in my Suzuki reaction. How can I suppress these side products?
A: Homocoupling can be a significant issue, particularly when the cross-coupling reaction is slow. Here are some troubleshooting steps:
-
Oxygen-Free Environment: The presence of oxygen can promote the homocoupling of boronic acids.[2]
-
Recommendation: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst.
-
-
Stoichiometry of Reagents: An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Recommendation: Use a stoichiometry of the boronic acid closer to 1:1 with this compound.
-
-
Catalyst and Ligand Choice: The catalyst system can play a crucial role.
-
Recommendation: Ensure you are using a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. The use of appropriate phosphine ligands can also minimize homocoupling.
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Issue 3: Competing N-Arylation Side Reaction
Q: In my Suzuki or Buchwald-Hartwig reaction, I am getting a mixture of the desired C3-arylated product and the N-arylated isomer. How can I improve the selectivity for C-arylation?
A: The N-H proton of the quinolinone ring is acidic and can be deprotonated by the base, leading to competitive N-arylation.
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Protecting the N-H Group: The most straightforward approach is to protect the nitrogen atom.
-
Recommendation: Consider protecting the quinolinone nitrogen with a suitable protecting group, such as a methyl or benzyl group, prior to the coupling reaction. This will block the N-arylation pathway. The protecting group can be removed in a subsequent step if necessary.
-
-
Choice of Base: The strength and nature of the base can influence the extent of N-deprotonation.
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Recommendation: Experiment with weaker bases that are still effective for the catalytic cycle but less likely to deprotonate the amide. For example, using K₂CO₃ instead of stronger bases like sodium tert-butoxide might favor C-arylation.
-
-
Reaction Conditions: Temperature and reaction time can also affect the product distribution.
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Recommendation: Lowering the reaction temperature may improve the selectivity for the thermodynamically favored C-arylated product.
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Quantitative Data Summary
The following table summarizes typical yields and side products observed under various coupling conditions for 3-bromoquinoline derivatives. While specific data for this compound is limited, these examples provide a useful reference for reaction optimization.
| Coupling Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Major Side Products | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 83-96 | Protodebromination, Homocoupling | [3] |
| Heck | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 100 | 67-76 | Isomerization of alkene | [4] |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | High | N-Arylation (potential) | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound (1.0 mmol, 1.0 equiv)
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Arylboronic acid (1.2 mmol, 1.2 equiv)
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[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
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Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
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Degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
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To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[3]
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Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[3]
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Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Signaling Pathway of Common Side Reactions
References
Technical Support Center: Purification of 3-bromo-1H-quinolin-2-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 3-bromo-1H-quinolin-2-one from a typical reaction mixture. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to streamline your purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low yield of purified product after recrystallization.
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Question: I am losing a significant amount of my this compound during recrystallization. What are the possible causes and how can I improve my yield?
-
Answer: Low recovery during recrystallization is a common issue and can stem from several factors:
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Excessive solvent: Using too much solvent will keep a larger portion of your product dissolved in the mother liquor even after cooling. To mitigate this, use the minimum amount of hot solvent required to fully dissolve the crude product.
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Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility of your compound is still significant at low temperatures, you will experience product loss. You may need to screen for a more suitable solvent or a mixed-solvent system.
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Premature crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose a substantial amount of product. To prevent this, use a pre-heated funnel and collection flask.
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Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Issue 2: The purified product is still impure after a single purification step.
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Question: My NMR analysis shows that my this compound is still contaminated with starting materials and/or byproducts after one round of purification. What should I do?
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Answer: A single purification step may not be sufficient to achieve high purity, especially if the impurities have similar properties to the desired product. Consider the following strategies:
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Sequential purification: A combination of purification techniques is often more effective. For example, you can perform a column chromatography first to separate the major impurities, followed by a recrystallization of the partially purified product to achieve high purity.
-
Optimize your current method:
-
For recrystallization: Ensure you are using the optimal solvent system. A mixed-solvent system can sometimes provide better separation from specific impurities.
-
For column chromatography: Optimize the mobile phase to achieve better separation on a TLC plate before running the column. A shallower solvent gradient during elution can also improve the resolution of closely related compounds.[1]
-
-
Identify the impurities: If possible, identify the main impurities. Knowing their structure and polarity will help you choose the most effective purification strategy. Common impurities in the synthesis of this compound can include unreacted 1H-quinolin-2-one and poly-brominated species.
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Issue 3: The compound "oils out" instead of forming crystals during recrystallization.
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Question: When I try to recrystallize my this compound, it separates as an oil instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are a few ways to address this:
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Use more solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.
-
Lower the saturation temperature: By using a slightly larger volume of the "good" solvent in a mixed-solvent system, you can lower the temperature at which the solution becomes saturated, which may be below the melting point of your compound.
-
Slow cooling: Cool the solution very slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil.
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Scratching and seeding: Scratching the inside of the flask with a glass rod at the surface of the solution or adding a small seed crystal of pure this compound can induce crystallization.
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Issue 4: The product appears to be decomposing on the silica gel column.
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Question: I am observing streaking and loss of product during column chromatography. I suspect my this compound is decomposing on the silica gel. What can I do?
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Answer: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel.[1] The basic nitrogen in the quinoline ring can interact with the acidic silanol groups on the silica surface, leading to degradation.[1] To prevent this:
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Deactivate the silica gel: Prepare a slurry of the silica gel in your chosen eluent that contains a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[1] This will neutralize the acidic sites on the silica.
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Use an alternative stationary phase: If deactivating the silica gel is not effective, consider using a less acidic stationary phase like neutral or basic alumina.[1]
-
Minimize contact time: Use flash chromatography with a shorter, wider column to reduce the amount of time your compound spends in contact with the stationary phase.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal solvent for recrystallization should dissolve your crude this compound completely at an elevated temperature but sparingly at low temperatures. Common solvents to test for quinolinone derivatives include ethanol, ethyl acetate, and mixtures such as hexane/tetrahydrofuran or hexane/dichloromethane.[2] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific reaction mixture.
Q3: What is a good starting mobile phase for column chromatography of this compound?
A3: A good starting point for developing a mobile phase for silica gel column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. You can determine the optimal ratio by running thin-layer chromatography (TLC) with different solvent mixtures. Aim for an Rf value of around 0.2-0.3 for your product to ensure good separation on the column.
Q4: What are the likely impurities in a crude sample of this compound?
A4: Common impurities can include unreacted starting material (1H-quinolin-2-one), the brominating agent or its byproducts, and potentially di- or poly-brominated quinolinone species. The exact impurity profile will depend on the specific synthetic route and reaction conditions used.
Data Presentation
The following table summarizes illustrative quantitative data for the purification of this compound by common laboratory methods. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Recrystallization (Ethanol) | 70-85 | >95 | Effective for removing non-polar impurities. |
| Recrystallization (Hexane/Ethyl Acetate) | 75-90 | >97 | Good for when a single solvent is not optimal. |
| Column Chromatography (Silica Gel) | 60-80 | >98 | Excellent for separating closely related impurities. |
| Sequential Purification | 50-70 | >99 | Recommended for achieving very high purity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring on a hot plate until the solid dissolves completely. If necessary, add more ethanol dropwise to achieve full dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification of this compound by Column Chromatography
-
Mobile Phase Selection: Determine the optimal mobile phase by running TLC plates with the crude reaction mixture in various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.3.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-adsorbed silica to the top of the packed column.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. Maintain a constant flow rate, either by gravity or by applying gentle pressure (flash chromatography).
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Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and visualize the spots under UV light.
-
Product Isolation: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Enhancing the Solubility of 3-Bromo-1H-quinolin-2-one for Chemical Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-bromo-1H-quinolin-2-one in reaction setups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The limited solubility of this compound, a common issue among quinolinone derivatives, stems from its molecular structure. The planar and aromatic nature of the quinolinone core leads to a stable crystal lattice structure, which requires a significant amount of energy to break down during dissolution.[1] This inherent stability often results in poor solubility in many standard organic solvents, posing a challenge for its use in homogeneous reaction mixtures.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: When encountering poor solubility, the first step is to consider the solvent system. You can explore the use of a co-solvent. A common approach is to prepare a concentrated stock solution of the compound in a strong organic solvent and then introduce it to the reaction mixture. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of poorly soluble compounds.[2] Alternatively, you can try a mixture of co-solvents, as this can sometimes be more effective than a single solvent.[2] Gentle heating and sonication of the mixture can also aid in dissolution, but it is crucial to ensure the compound does not degrade at elevated temperatures.
Q3: My reaction is failing to proceed, and I suspect it is due to the insolubility of this compound. What advanced techniques can I employ to improve its solubility?
A3: If basic troubleshooting fails, several advanced techniques can be employed to enhance the solubility of this compound for your reaction:
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Co-solvents: Utilize a higher proportion of a polar aprotic solvent like Dimethylformamide (DMF) or DMSO in your reaction mixture. These solvents are known to dissolve a wide range of organic compounds.
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Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble guest molecule within their hydrophobic cavity, forming a water-soluble inclusion complex.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and a good safety profile.[1]
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Solid Dispersions: This technique involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix.[1] This prevents the formation of a stable crystal lattice, thereby improving the dissolution rate.[1] Common polymers used for this purpose include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
Q4: Are there any solvent-free methods to carry out reactions with poorly soluble reactants like this compound?
A4: Yes, solvent-free reaction techniques can be a viable alternative. One such method is ball milling . This mechanochemical approach involves the grinding of reactants together in a mill, often with a catalytic system. The mechanical energy supplied can overcome the solubility issues by promoting reactions in the solid state. This has been successfully applied to Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.
Quantitative Data on Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Dimethyl Sulfoxide (DMSO) | 25 | User-determined | User-determined | |
| N,N-Dimethylformamide (DMF) | 25 | User-determined | User-determined | |
| Methanol | 25 | User-determined | User-determined | |
| Ethanol | 25 | User-determined | User-determined | |
| Acetone | 25 | User-determined | User-determined | |
| Acetonitrile | 25 | User-determined | User-determined | |
| Tetrahydrofuran (THF) | 25 | User-determined | User-determined | |
| Dichloromethane (DCM) | 25 | User-determined | User-determined |
Experimental Protocols
Protocol 1: Determination of Solubility using the Shake-Flask Method
This protocol outlines a reliable method for determining the solubility of this compound in a specific organic solvent.
Materials:
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This compound
-
Selected organic solvent
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Vials with tight-fitting caps
-
Thermostatically controlled shaker or water bath
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Syringe filters (e.g., 0.45 µm)
-
Analytical balance
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set at the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle by turning off the shaker and letting the vial stand for at least 1 hour.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation:
-
Express the solubility in units such as mg/mL or mol/L.
-
Protocol 2: Improving Solubility with a Co-solvent
Materials:
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This compound
-
Primary reaction solvent
-
Co-solvent (e.g., DMSO, DMF)
-
Standard reaction glassware
Procedure:
-
In a separate vial, dissolve the required amount of this compound in a minimal amount of the co-solvent (e.g., DMSO) to create a concentrated stock solution. Sonication may be used to aid dissolution.
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In the main reaction vessel, combine all other reactants and the primary reaction solvent.
-
Slowly add the stock solution of this compound to the reaction mixture with vigorous stirring.
-
Observe the mixture for any signs of precipitation. If precipitation occurs, a higher proportion of the co-solvent may be needed in the total reaction volume.
Protocol 3: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
Procedure:
-
Solvent Selection: Choose a volatile organic solvent in which both this compound and the selected polymer are soluble.
-
Dissolution: Dissolve both the compound and the polymer in the chosen solvent. A common drug-to-polymer weight ratio to start with is 1:3.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature.
Visual Guides
Caption: Workflow for addressing the solubility of this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: Suzuki-Miyaura Cross-Coupling of Bromoquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions of bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a specific focus on preventing the formation of homocoupling byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki-Miyaura coupling of bromoquinolines.
Problem 1: Significant Formation of Biquinoline Homocoupling Product
-
Question: My reaction is producing a significant amount of the quinoline-quinoline homocoupled dimer. How can I minimize this side reaction?
-
Answer: Homocoupling of the bromoquinoline starting material is a common side reaction. Here are several strategies to mitigate it:
-
Rigorous Degassing: Oxygen is a known promoter of homocoupling. Ensure that all solvents and the reaction mixture are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period (30-60 minutes) or by using the freeze-pump-thaw method (at least three cycles) for more complete oxygen removal.[1][2]
-
Catalyst Choice: The selection of the palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous as it does not require an in-situ reduction step which can sometimes favor homocoupling.[3] If using a Pd(II) precatalyst like Pd(OAc)₂, consider the addition of a mild reducing agent.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling reaction. Ligands such as SPhos and XPhos are often recommended for challenging substrates and can help minimize homocoupling.[3]
-
Reaction Temperature: Excessively high temperatures can sometimes promote side reactions. If you observe significant homocoupling, consider running the reaction at a lower temperature for a longer duration.
-
Problem 2: Predominant Homocoupling of the Boronic Acid Reagent
-
Question: The main byproduct in my reaction is the dimer of my boronic acid. What causes this and how can I prevent it?
-
Answer: The homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[4] To address this:
-
Ensure an Inert Atmosphere: As with bromoquinoline homocoupling, the rigorous exclusion of oxygen is the most critical first step.[5][6] Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst avoids the initial presence of Pd(II) which can directly mediate boronic acid homocoupling.[3]
-
Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, which can disfavor the homocoupling side reaction.[1]
-
Stable Boron Reagents: Consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts, which can be less prone to side reactions like homocoupling and protodeboronation.[7]
-
Problem 3: Low or No Yield of the Desired Coupled Product
-
Question: My Suzuki coupling of a bromoquinoline is giving me a very low yield or no product at all. What should I troubleshoot?
-
Answer: Low or no yield in the Suzuki coupling of bromoquinolines can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand System: The choice of catalyst and ligand is crucial, especially for heteroaryl bromides. For 3-bromoquinoline, systems like Pd(dppf)Cl₂ and Pd(OAc)₂ with bulky phosphine ligands like XPhos have shown good results.[8][9]
-
Base Selection: The base plays a critical role in the transmetalation step. The choice of base can be substrate and solvent-dependent. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10] Ensure the base is finely powdered and dry.
-
Solvent System: The solvent affects both substrate solubility and catalyst activity. Common solvent systems include mixtures of dioxane/water, toluene/water, or DMF. It is essential to ensure the solvent is thoroughly degassed.[11]
-
Reaction Temperature: While heating is typically required (80-110 °C), excessively high temperatures can lead to catalyst decomposition. If you suspect catalyst deactivation, try running the reaction at a slightly lower temperature for a longer period.
-
Boronic Acid/Ester Quality: Boronic acids can be unstable and prone to degradation (protodeboronation), particularly heteroaryl boronic acids. Use fresh, high-purity boronic acid or consider using more stable boronic esters.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for the Suzuki coupling of 3-bromoquinoline?
A1: The optimal catalyst system can depend on the specific boronic acid being used. However, palladium catalysts with bulky, electron-rich phosphine ligands are generally effective. For example, Pd(dppf)Cl₂ and combinations of a palladium source like Pd(OAc)₂ with ligands such as XPhos have been reported to give high yields.[8][9]
Q2: How does the position of the bromine atom on the quinoline ring affect reactivity?
A2: The reactivity of bromoquinolines in Suzuki coupling can be influenced by the electronic environment and steric hindrance at the position of the bromine atom. While a definitive reactivity order for all positions is not established without direct comparative studies, factors like the electrophilicity of the carbon atom and accessibility to the palladium catalyst play a significant role.[12][13]
Q3: Can I run the Suzuki coupling of bromoquinolines under anhydrous conditions?
A3: While many Suzuki coupling protocols use aqueous/organic solvent mixtures to facilitate the dissolution and action of inorganic bases, anhydrous conditions can also be employed.[14] Using anhydrous solvents with soluble organic bases or certain fluoride-based inorganic bases might be advantageous in cases where water-sensitive functional groups are present or to minimize protodeboronation of the boronic acid.
Q4: What is protodeboronation and how can I avoid it?
A4: Protodeboronation is a common side reaction where the boronic acid or ester reacts with a proton source (like water or acidic impurities) to replace the boron group with a hydrogen atom. This consumes the boronic acid and lowers the yield. To minimize this, you can use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, use anhydrous conditions if appropriate, and employ milder bases.[7]
Data Presentation
Table 1: Comparative Catalyst System Performance for Suzuki Coupling of 3-Bromoquinoline
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | [8] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | High | [8] |
| Various Arylboronic acids | Pd(OAc)₂ (4.2) | - | Na₂CO₃ (2.5) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 | [8] |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | - | 75 | [9] |
| Phenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | - | High | [9] |
Table 2: Effect of Reaction Parameters on Homocoupling (General Suzuki Reactions)
| Parameter | Condition | Effect on Homocoupling | Recommended Action | Reference(s) |
| Atmosphere | Reaction run in air | Increased homocoupling | Maintain a rigorous inert atmosphere (N₂ or Ar) | [2][3] |
| Reaction under N₂/Ar | Significantly reduced homocoupling | Purge solvents and reaction vessel thoroughly | [1][5] | |
| Catalyst | Pd(II) precatalyst (e.g., Pd(OAc)₂) | Can promote homocoupling during reduction to Pd(0) | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or add a mild reducing agent | [3] |
| Ligand | Less bulky ligands | May not sufficiently accelerate cross-coupling over homocoupling | Use bulky, electron-rich ligands (e.g., SPhos, XPhos) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline to Minimize Homocoupling
This protocol is a general guideline designed to minimize common side reactions and should be optimized for specific substrates.
-
Reagent Preparation:
-
Bromoquinoline (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv, finely powdered and dried)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1)
-
-
Reaction Setup and Degassing:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromoquinoline, boronic acid/ester, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Add the degassed solvent system via syringe.
-
For rigorous oxygen removal, sparge the resulting mixture with a subsurface stream of the inert gas for 20-30 minutes while stirring.
-
-
Catalyst Addition and Reaction:
-
Under a positive flow of inert gas, add the palladium catalyst to the reaction flask.
-
Reseal the flask and heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the point of oxidative side reaction leading to homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions of bromoquinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Haloquinolines
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation and other common issues encountered during cross-coupling reactions of haloquinolines.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with haloquinoline substrates particularly challenging?
A1: The primary challenge stems from the Lewis basic nitrogen atom in the quinoline ring. This nitrogen can coordinate strongly to the transition metal center (most commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning, which halts the catalytic cycle.[1]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can bind strongly to the metal center, blocking active sites necessary for catalysis.[1] This can form overly stable intermediates that are slow to turn over.
-
Formation of Inactive Species: The active catalyst, typically a Pd(0) species, can agglomerate into inactive palladium black, especially at higher temperatures or if the catalytic cycle is slow.[2]
-
Ligand Degradation: Phosphine-based ligands, commonly used in these reactions, are susceptible to oxidation or other forms of degradation under the reaction conditions.[3]
Q3: How does the halogen on the quinoline ring affect reactivity?
A3: The reactivity of haloquinolines in cross-coupling reactions generally follows the order of decreasing carbon-halogen bond strength: I > Br > OTf >> Cl.[3][4] Iodoquinolines are the most reactive, while chloroquinolines are significantly less reactive and often require more specialized, highly active catalyst systems to achieve good yields.[5][6] This differential reactivity can be exploited for selective cross-coupling on di-halogenated quinolines.[4]
Q4: My reaction starts well but then stalls before completion. What is the likely cause?
A4: This is a classic sign of gradual catalyst deactivation. The most probable cause is poisoning of the catalyst by the haloquinoline substrate or the N-heterocyclic product.[1] Another possibility is the degradation of the ligand or catalyst over the course of the reaction.
Q5: Can I regenerate a catalyst that has been deactivated by a quinoline substrate?
A5: Regeneration of a catalyst deactivated by strong coordination with a quinoline is often difficult and may not be fully effective. For heterogeneous catalysts, deactivation by coking (carbon deposition) can sometimes be reversed by calcination. Poisoning by adsorbed impurities may occasionally be reversed by washing with an appropriate solvent. However, sintered catalysts (where metal particles have agglomerated) are generally not regenerable.[7] For homogeneous palladium catalysts that have precipitated as palladium black, recovery by filtration followed by re-solubilization and chemical treatment can sometimes restore activity.[2][8]
Troubleshooting Guides
Issue 1: Low to No Product Yield
If you are observing low or no yield in your cross-coupling reaction with a haloquinoline, a systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Possible Cause & Recommended Solution
-
Poor Catalyst/Ligand Choice: The catalyst system is not active enough for the specific haloquinoline.
-
Catalyst Poisoning by Quinoline Nitrogen: The catalyst is being deactivated by coordination with the substrate.
-
Solution: Increase the ligand-to-metal ratio to help protect the metal center. Screening a variety of bulky ligands is crucial, as their steric hindrance can disfavor the binding of the quinoline nitrogen.[6]
-
-
Inadequate Base: The base may not be strong enough or sufficiently soluble to effectively participate in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).
-
Poor Solvent Choice/Presence of Oxygen: The solvent may not be optimal for solubility and catalyst stability. Oxygen can deactivate the Pd(0) catalyst.
-
Instability of Coupling Partner: Boronic acids, in particular, can be prone to protodeboronation, especially when they are electron-deficient.[3]
-
Solution: Use fresh, high-purity boronic acid. To enhance stability, consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts.[5]
-
Issue 2: Formation of Significant Side Products
The appearance of side products can complicate purification and reduce the yield of the desired product.
Common Side Products and Mitigation Strategies
-
Dehalogenation of the Haloquinoline: The halogen atom is replaced by a hydrogen atom.
-
Cause: This can be promoted by certain bases and solvents.
-
Solution: Screen different bases and ensure anhydrous conditions where appropriate. Optimizing the ligand and temperature can also influence the rate of the desired cross-coupling versus dehalogenation.
-
-
Homocoupling of the Boronic Acid (in Suzuki Reactions): Two molecules of the boronic acid couple to form a biaryl byproduct.
-
Formation of Palladium Black: A black precipitate indicates the agglomeration of the palladium catalyst.
-
Cause: This occurs when the catalytic cycle is slow, allowing the active Pd(0) species to aggregate.[2]
-
Solution: Optimize reaction conditions (ligand, base, temperature) to accelerate the catalytic cycle. A higher ligand-to-metal ratio can also help stabilize the active catalyst.
-
Data Presentation
Table 1: Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 2 | K₃PO₄ | t-AmylOH | 100 | 2 | 98 | [6] |
| SPhos | 2 | K₃PO₄ | Toluene/H₂O | RT | 2 | 91 | [6] |
| RuPhos | 2 | K₃PO₄ | t-AmylOH | 100 | 2 | 99 | [6] |
| PPh₃ | 5-10 | Na₂CO₃ | DME/H₂O | 80-100 | 16-24 | Moderate | [10] |
| dppf | 3 | Na₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | Good | [4] |
Note: Yields are for the coupling of 4-chlorotoluene and phenylboronic acid and are intended for comparative purposes. Optimal conditions are substrate-dependent.
Table 2: Comparative Performance of Ligands in Buchwald-Hartwig Amination of Unactivated Aryl Chlorides
| Aryl Chloride | Ligand | Yield (%) | Reference |
| 4-Chlorotoluene | NIXANTPHOS | 98 | [6] |
| 4-Chlorotoluene | Xantphos | 25 | [6] |
| 4-Chloroanisole | NIXANTPHOS | 97 | [6] |
| 4-Chloroanisole | Xantphos | 15 | [6] |
| 2-Chlorotoluene | NIXANTPHOS | 95 | [6] |
| 2-Chlorotoluene | Xantphos | <5 | [6] |
Note: Reaction conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), NaOtBu (1.2 equiv), Toluene, 100 °C, 24 h. Amine coupling partner was morpholine.
Mandatory Visualization
Catalyst Deactivation Pathway by Quinoline Poisoning
Caption: Coordination of the quinoline nitrogen to the active catalyst leads to an inactive complex.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromoquinoline
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of a bromoquinoline with an arylboronic acid.[4]
Materials:
-
Bromoquinoline (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the bromoquinoline, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe. The final concentration of the bromoquinoline should be approximately 0.1 M.[4]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[4]
-
Cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoline.
General Protocol for Buchwald-Hartwig Amination of a Chloroquinoline
This protocol is a general method for the amination of a chloroquinoline, adapted from procedures for challenging aryl chlorides.[6]
Materials:
-
Chloroquinoline (1 equivalent)
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
NIXANTPHOS (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 equivalents)
-
Toluene (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox, add Pd₂(dba)₃, NIXANTPHOS, and NaOtBu to an oven-dried reaction vessel.
-
Add the chloroquinoline and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-bromo-1H-quinolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of 3-bromo-1H-quinolin-2-one synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the workup procedure in the synthesis of this compound?
A1: The workup procedure is a critical step to isolate and purify the desired this compound from the crude reaction mixture. This involves quenching the reaction, removing unreacted reagents, byproducts, and catalysts, and isolating the final product in a pure form.
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities may include unreacted starting material (1H-quinolin-2-one), over-brominated products (e.g., dibromo-1H-quinolin-2-one), and other regioisomers of the monobrominated product. The specific impurities will depend on the synthetic route employed.
Q3: How can I monitor the progress of the reaction to know when to begin the workup?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. Developing a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is crucial for good separation on the TLC plate.
Q4: Is an acid-base extraction necessary for the workup?
A4: While not always mandatory, an acid-base extraction can be a highly effective initial purification step.[2] this compound is weakly acidic due to the N-H proton, but related bromoquinolines are often purified by taking advantage of the basicity of the quinoline nitrogen. Dissolving the crude mixture in an organic solvent and washing with a dilute acid can remove non-basic impurities. However, for this compound, which is an amide, this strategy might be less effective than for quinolines without the 2-oxo group. A wash with a mild base like sodium bicarbonate is more common to neutralize any excess acid from the bromination reaction.[3]
Q5: What is the best method for final purification of this compound?
A5: The most common and effective methods for the final purification are recrystallization and column chromatography. Recrystallization from a suitable solvent is often sufficient to obtain a highly pure product. If isomers or other impurities with similar solubility are present, column chromatography may be necessary for effective separation.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield After Workup | - Incomplete reaction. - Product loss during extraction or washing steps. - Product precipitation during transfers. - Inefficient recrystallization. | - Monitor the reaction by TLC to ensure completion before starting the workup.[1] - Minimize the number of transfer steps. - Ensure the pH is appropriate during extractions to prevent the product from becoming water-soluble. - When recrystallizing, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities inhibiting crystallization. - The product is too soluble in the chosen recrystallization solvent. - Cooling the solution too quickly. | - Try to purify the crude product by column chromatography before recrystallization. - Select a different recrystallization solvent or a mixed solvent system (a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble). - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Colored Impurities in the Final Product | - Formation of colored byproducts during the reaction. - Oxidation of the product or impurities. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. - Store the final product in a cool, dark place, and under an inert atmosphere if it is sensitive to oxidation. |
| Presence of Isomeric Impurities | - Poor regioselectivity of the bromination reaction. | - Optimize the bromination reaction conditions (e.g., temperature, choice of brominating agent) to favor the formation of the desired 3-bromo isomer. - If isomers are present, a careful column chromatography with a shallow solvent gradient is often required for separation. |
| Product Decomposes on Silica Gel Column | - The acidic nature of silica gel can cause degradation of some quinoline derivatives. | - Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. - Use a less acidic stationary phase, such as neutral alumina. |
Data Presentation
The following table presents illustrative data for a typical workup and purification of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.
| Workup Step | Parameter | Value | Notes |
| Crude Product Isolation | Yield | 85-95% | Yield of the crude product after quenching the reaction and initial extraction. |
| Purity (by HPLC) | 70-85% | Purity can be lower depending on the formation of byproducts. | |
| Recrystallization | Yield | 70-85% | Yield based on the crude product. |
| Purity (by HPLC) | >98% | A significant increase in purity is expected after recrystallization. | |
| Column Chromatography | Yield | 60-80% | Yield can be lower than recrystallization due to some loss on the column. |
| Purity (by HPLC) | >99% | Can achieve very high purity and is effective for removing isomers. |
Experimental Protocols
Detailed Workup Procedure for this compound
This protocol outlines a general workup procedure following the bromination of 1H-quinolin-2-one.
1. Reaction Quenching:
-
Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with stirring. This will quench any unreacted bromine.
2. Initial Product Isolation:
-
The crude this compound often precipitates as a solid at this stage.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Further wash the solid with a small amount of cold ethanol or diethyl ether to remove some of the more soluble organic impurities.
3. Acid-Base Wash (Optional):
-
If significant acidic or basic impurities are suspected, the crude solid can be dissolved in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification by Recrystallization:
-
Select a suitable solvent for recrystallization. Common solvents for quinolinones include ethanol, methanol, acetic acid, or mixtures such as ethanol/water or DMF/water.
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the workup and purification of this compound.
References
Navigating the Friedländer Quinoline Synthesis: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives, the Friedländer synthesis stands as a cornerstone reaction. This classical yet continually evolving method offers a direct route to this important heterocyclic scaffold. However, like any chemical transformation, it can present challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the Friedländer synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Friedländer synthesis?
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a reactive methylene group adjacent to a carbonyl group), typically a ketone or an ester with an α-CH2 group.[1] This reaction can be catalyzed by either acids or bases and leads to the formation of a substituted quinoline.[1]
Q2: What are the two primary mechanistic pathways for the Friedländer synthesis?
The reaction can proceed through two main pathways. The first involves an aldol condensation between the reactants to form an aldol adduct, which then undergoes cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-aminoaryl aldehyde/ketone and the methylene-containing compound, followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline.[2]
Q3: What are some common catalysts used in the Friedländer synthesis?
A wide range of catalysts can be employed, including:
-
Acids: Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids such as zinc chloride (ZnCl₂) and tin(II) chloride (SnCl₂·2H₂O).[3]
-
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu).[1]
-
Modern Catalysts: Recent advancements have introduced more efficient and environmentally friendly catalysts, including ionic liquids, solid-supported catalysts, and nanocatalysts.[4]
Troubleshooting Guide
Low Yield or No Product
Q4: My Friedländer synthesis is resulting in a very low yield or no product. What are the common causes?
Several factors can contribute to low or no product formation. These include:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and substrate-dependent. An inappropriate catalyst may not be effective in promoting the condensation and cyclization steps.
-
Harsh Reaction Conditions: Traditional methods often require high temperatures, which can lead to the degradation of starting materials or the desired product.[1]
-
Poor Quality of Reagents: Impurities in the starting materials, especially the 2-aminoaryl aldehyde or ketone, can inhibit the reaction.
-
Steric Hindrance: Bulky substituents on either of the reactants can sterically hinder the reaction, leading to low yields.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
Q5: How can I improve the yield of my reaction?
To improve the yield, consider the following strategies:
-
Catalyst Screening: Experiment with different acid and base catalysts to find the most effective one for your specific substrates. Newer catalysts like ionic liquids or solid-supported acids can offer milder reaction conditions and improved yields.[4]
-
Optimization of Reaction Conditions: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions. Microwave-assisted synthesis can often reduce reaction times and improve yields.[5]
-
Use of High-Purity Reagents: Ensure that your starting materials are pure. Recrystallization or chromatography of the 2-aminoaryl aldehyde or ketone may be necessary.
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to higher yields and is more environmentally friendly.[3][6]
Side Product Formation
Q6: I am observing significant side product formation in my reaction mixture. What are the likely side reactions?
The most common side reaction in the Friedländer synthesis is the self-condensation of the ketone reactant (the one providing the α-methylene group), especially under basic conditions.[1] This aldol condensation competes with the desired reaction with the 2-aminoaryl aldehyde or ketone. Another potential side reaction is the formation of polymeric materials, particularly under harsh acidic conditions.
Q7: How can I minimize the formation of side products?
To suppress side reactions, you can try the following:
-
Choice of Catalyst: Using milder catalysts can reduce the extent of side reactions. For instance, using p-toluenesulfonic acid or iodine can be effective under solvent-free conditions.[1]
-
Protecting Groups: In some cases, using an imine analog of the o-aniline can prevent the self-condensation of the ketone.[1]
-
Reaction Conditions: Carefully controlling the reaction temperature and using an appropriate solvent can help to minimize side product formation.
-
Stoichiometry: Adjusting the stoichiometry of the reactants might favor the desired reaction pathway.
Regioselectivity Issues
Q8: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Regioselectivity is a common challenge when using unsymmetrical ketones, as the condensation can occur on either side of the carbonyl group.[7] The outcome is influenced by both steric and electronic factors of the ketone.
Q9: What strategies can be employed to achieve better regioselectivity?
Several approaches can be used to control the regioselectivity:
-
Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can direct the condensation to that specific position.[1]
-
Catalyst Control: The choice of catalyst can influence the regioselectivity. Some amine catalysts have been shown to favor the formation of one regioisomer over the other.[1]
-
Use of Ionic Liquids: Certain ionic liquids have been reported to promote regiospecific Friedländer annulation.[1]
-
Thermodynamic vs. Kinetic Control: The reaction conditions can be adjusted to favor either the thermodynamically or kinetically controlled product. Generally, lower temperatures favor the kinetic product, while higher temperatures favor the thermodynamic product.
Data Presentation
The choice of catalyst and reaction conditions significantly impacts the yield of the Friedländer synthesis. The following tables provide a summary of quantitative data from various studies.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylquinoline from 2-Aminobenzophenone and Acetophenone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KOH | Ethanol | Reflux | 12 | 75 |
| p-TsOH | Toluene | Reflux | 8 | 85 |
| Iodine | Solvent-free | 100 | 2 | 92 |
| SnCl₂·2H₂O | Solvent-free | Room Temp | 0.5 | 95 |
| Fe₃O₄@SiO₂-IL-HSO₄ | Solvent-free | 90 | 0.3 | 98 |
Table 2: Effect of Reaction Conditions on the Yield of 2,4-Dimethylquinoline from 2-Aminoacetophenone and Acetone
| Catalyst | Solvent | Method | Temperature (°C) | Time | Yield (%) |
| H₂SO₄ | Ethanol | Conventional | Reflux | 6 h | 68 |
| Nafion NR50 | Ethanol | Microwave | 200 | 60 min | 88 |
| None | Water | Conventional | 70 | 3 h | 97 |
| PEG-SO₃H | Solvent-free | Microwave | - | 5 min | 94 |
Experimental Protocols
Protocol 1: Solvent-Free Friedländer Synthesis using Tin(II) Chloride Dihydrate
This protocol describes a simple and efficient solvent-free synthesis of polysubstituted quinolines at room temperature.[3]
Materials:
-
2-Aminoaryl aldehyde or ketone (1 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 mol%)
-
Mortar and pestle
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a mortar, grind the 2-aminoaryl aldehyde or ketone, the α-methylene carbonyl compound, and tin(II) chloride dihydrate to a fine powder.
-
Transfer the mixture to a round-bottom flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Friedländer Synthesis using Nafion NR50
This protocol utilizes microwave irradiation to accelerate the reaction and improve yields.[5]
Materials:
-
2-Aminobenzophenone (1 mmol)
-
1,3-Dicarbonyl compound (1.2 mmol)
-
Nafion NR50 (20 mg)
-
Ethanol (5 mL)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add 2-aminobenzophenone, the 1,3-dicarbonyl compound, Nafion NR50, and ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 200 °C for 60 minutes.
-
After cooling to room temperature, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired quinoline derivative.
Mandatory Visualizations
Caption: Alternative mechanistic pathways for the Friedländer synthesis.
Caption: General experimental workflow for the Friedländer synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. Friedländer Synthesis of Substituted Quinolines Using an Efficient and Reusable Brønsted Acid Ionic Liquid Supported on Fe3O4@SiO2 Nanoparticles under Solvent-free Conditions [orgchemres.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 3-bromo-1H-quinolin-2-one vs. 3-chloro-1H-quinolin-2-one in Synthetic Chemistry
In the landscape of medicinal chemistry and materials science, the quinolin-2(1H)-one scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The strategic functionalization at the 3-position of this privileged heterocycle is a critical step in the synthesis of a diverse array of biologically active compounds. The choice of the halogen at this position, primarily bromine or chlorine, significantly dictates the synthetic routes and reaction efficiencies. This guide provides an in-depth, objective comparison of the reactivity of 3-bromo-1H-quinolin-2-one and 3-chloro-1H-quinolin-2-one, supported by experimental data and detailed protocols for key transformations.
The fundamental difference in reactivity between 3-bromo- and 3-chloro-1H-quinolin-2-one lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This distinction is the primary determinant for the divergent performance of these two building blocks in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. Generally, the reactivity trend for aryl halides in such reactions follows the order: I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies, which influence the rate-determining oxidative addition step in the catalytic cycles of many cross-coupling reactions.
This comparative guide will delve into the performance of these two halo-quinolinones in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Additionally, their propensity to undergo nucleophilic substitution reactions will be examined.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions is highly dependent on the nature of the aryl halide substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound. For the arylation of 3-halo-1H-quinolin-2-ones, the bromo derivative consistently demonstrates superior reactivity, often leading to higher yields under milder conditions.
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | ~75%[1] |
| 3-chloro-1H-quinolin-2-one | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 24 | Lower (requires stronger catalyst/conditions) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the 3-halo-1H-quinolin-2-one (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A degassed solvent mixture (e.g., toluene/water, 4:1, 10 mL) is then added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature for a designated time, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond in this compound facilitates the reaction under less demanding conditions compared to its chloro counterpart.
| Reactant | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100-140 | 12-24 | Good[1] |
| 3-chloro-1H-quinolin-2-one | n-Butyl acrylate | Pd(OAc)₂ / Bulky phosphine ligand | Stronger base (e.g., K₂CO₃) | NMP | >140 | >24 | Moderate |
Experimental Protocol: General Procedure for the Heck Reaction
In a sealed tube, the 3-halo-1H-quinolin-2-one (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), and a base (e.g., triethylamine, 1.5 mmol) are combined in an anhydrous solvent such as DMF or NMP (5 mL). The tube is sealed and heated to the required temperature for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[3] The synthesis of 3-anilino-quinolin-2(1H)-ones has been successfully achieved using 3-bromo-6-substituted-quinolin-2(1H)-ones.[4] While specific comparative data for the chloro-analog is scarce, the general principles of reactivity suggest that the amination of 3-chloro-1H-quinolin-2-one would necessitate more specialized and bulky phosphine ligands, higher temperatures, and potentially stronger bases to achieve comparable yields to the bromo-derivative.[5]
| Reactant | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 12-24 | Good[4] |
| 3-chloro-1H-quinolin-2-one | Aniline | Pd₂(dba)₃ / Bulky biarylphosphine ligand | LHMDS | Dioxane | >110 | >24 | Moderate to Good (highly dependent on ligand) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To a solution of the 3-halo-1H-quinolin-2-one (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent (e.g., toluene, dioxane), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., BINAP, 0.05 mmol), and a base (e.g., NaOtBu, 1.4 mmol) are added. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as indicated by TLC. After cooling to room temperature, the mixture is filtered through celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired 3-amino-1H-quinolin-2-one.
Nucleophilic Aromatic Substitution
While palladium-catalyzed reactions are prevalent, nucleophilic aromatic substitution (SNA) can also be a viable pathway for the functionalization of halo-quinolinones, particularly when strong electron-withdrawing groups are present on the ring to activate the halide for displacement. In general, the C-Cl bond is more susceptible to nucleophilic attack than the C-Br bond due to the higher electronegativity of chlorine, which polarizes the carbon center more effectively. However, the leaving group ability (Br- > Cl-) also plays a crucial role. For SNA reactions on electron-deficient aromatic systems, the attack of the nucleophile is often the rate-determining step.
| Reactant | Nucleophile | Conditions | Product | Reactivity Comparison |
| 3-halo-1H-quinolin-2-one | R-SH | Base, polar aprotic solvent | 3-(Alkylthio)-1H-quinolin-2-one | 3-chloro may react faster if the nucleophilic attack is rate-determining. |
| 3-halo-1H-quinolin-2-one | R-OH | Strong base, high temp. | 3-Alkoxy-1H-quinolin-2-one | Similar to above, conditions are often harsh. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
The 3-halo-1H-quinolin-2-one (1.0 mmol) is dissolved in a polar aprotic solvent like DMF or DMSO. The nucleophile (e.g., sodium thiophenoxide, 1.5 mmol) is added, often along with a base (e.g., K₂CO₃) if the nucleophile is not already in its anionic form. The mixture is heated to a temperature ranging from 80 to 150 °C and monitored by TLC. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.
Conclusion
In the comparative analysis of this compound and 3-chloro-1H-quinolin-2-one, the bromo-derivative emerges as the more versatile and reactive substrate for a broad range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This heightened reactivity is a direct consequence of its weaker carbon-bromine bond, which facilitates the rate-determining oxidative addition step. Consequently, reactions with this compound typically proceed under milder conditions, with shorter reaction times and often result in higher yields.
Conversely, 3-chloro-1H-quinolin-2-one, while generally more cost-effective, presents a greater synthetic challenge due to the robustness of the carbon-chlorine bond. Successful transformations often necessitate the use of more sophisticated and expensive catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, along with higher reaction temperatures and longer durations. For nucleophilic aromatic substitution reactions, the reactivity order can be less straightforward and is dependent on the specific reaction mechanism.
For researchers and drug development professionals, the choice between these two building blocks will ultimately depend on a balance of factors including cost, desired reaction conditions, and the availability of suitable catalytic systems. However, for achieving high efficiency and broader substrate scope in cross-coupling methodologies, this compound is demonstrably the superior choice.
References
Halogenated Quinolinoes: A Comparative Analysis of Bromo- and Chloro-Substituted Derivatives in Biological Applications
In the landscape of medicinal chemistry, quinolinone scaffolds are a cornerstone for the development of novel therapeutic agents. The introduction of halogen substituents, particularly bromine and chlorine, onto the quinolinone ring has been a widely adopted strategy to modulate their biological activity. This guide provides a comparative analysis of the biological performance of bromo- and chloro-substituted quinolinones, supported by experimental data, to assist researchers, scientists, and drug development professionals in their research endeavors.
Data Presentation: Quantitative Comparison of Biological Activity
The biological activity of bromo- and chloro-substituted quinolinones has been evaluated in various contexts, primarily focusing on their anticancer and antimicrobial properties. The following tables summarize the quantitative data from comparative studies.
Table 1: Comparative Anticancer Activity of 7-Halogenated 5,8-Quinolinone Derivatives
| Compound ID | Halogen at C7 | R Group | Cancer Cell Line | IC50 (µM) |
| 1 | Cl | 4-Fluorophenyl | HCT-15 (Colon) | >10 |
| 2 | Br | 4-Fluorophenyl | HCT-15 (Colon) | >10 |
| 3 | Cl | 4-Chlorophenyl | HCT-15 (Colon) | 5.6 |
| 4 | Br | 4-Chlorophenyl | HCT-15 (Colon) | >10 |
| 5 | Cl | 4-Bromophenyl | HCT-15 (Colon) | 4.2 |
| 6 | Br | 4-Bromophenyl | HCT-15 (Colon) | 7.9 |
Data sourced from Ryu et al., 2000.[1]
The data suggests that for this particular scaffold, a chloro-substituent at the 7-position is generally more favorable for cytotoxic activity against the HCT-15 colon cancer cell line when compared to a bromo-substituent.[1]
Table 2: Comparative Antimicrobial Activity of 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide Derivatives
| Compound ID | Halogen at para-position of Phenyl Ring | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| M3 | Bromo | S. aureus | 6.25 | C. albicans | 12.5 |
| M4 | Chloro | S. aureus | 12.5 | C. albicans | 12.5 |
| M3 | Bromo | B. subtilis | 12.5 | A. niger | 25 |
| M4 | Chloro | B. subtilis | 12.5 | A. niger | 25 |
| M3 | Bromo | E. coli | 25 | ||
| M4 | Chloro | E. coli | 50 |
Data sourced from Kumar et al., 2021.[1]
In this series, the bromo-substituted derivative (M3) exhibited slightly superior or equivalent activity compared to its chloro-counterpart (M4) against the tested bacterial and fungal strains.[1]
Mandatory Visualization
The following diagrams illustrate a general experimental workflow for evaluating biological activity and a simplified signaling pathway often implicated in the anticancer effects of quinolinones.
Caption: General Experimental Workflow for Biological Evaluation.
References
Quinolinone Derivatives Show Promise in Combating Cancer Across Various Cell Lines
Researchers and drug development professionals are increasingly turning their attention to quinolinone derivatives as a promising class of compounds in the fight against cancer. A growing body of evidence demonstrates their potent anticancer efficacy across a diverse range of cancer cell lines, operating through various mechanisms including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.
Quinolinone scaffolds are considered "privileged" structures in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity.[1] This versatility has led to the synthesis and evaluation of numerous derivatives, with many exhibiting significant cytotoxic effects against cancer cells.[2] These compounds have shown effectiveness in cell lines derived from breast, lung, colon, leukemia, and central nervous system cancers, among others.[2][3] The mechanisms underlying their anticancer activity are multifaceted, often involving the inhibition of protein kinases like Pim-1, Src, EGFR, and PI3K/mTOR, disruption of microtubule polymerization, and intercalation with DNA.[2][4][5]
Comparative Efficacy of Quinolinone Derivatives: A Data-Driven Overview
The cytotoxic potential of various quinolinone derivatives has been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The table below summarizes the IC50 values of several quinolinone derivatives against different cancer cell lines, providing a comparative look at their efficacy.
| Derivative Name/Code | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoline-chalcone derivative 12e | MGC-803 | Human Gastric Cancer | 1.38 | |
| HCT-116 | Human Colon Cancer | 5.34 | ||
| MCF-7 | Human Breast Cancer | 5.21 | ||
| 4,6,7,8-tetrahydroquinolin-5(1H)-one 4b | MCF-7 | Human Breast Cancer | 0.002-0.004 | [6] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one 4j | MCF-7 | Human Breast Cancer | 0.002-0.004 | [6] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one 4k | MCF-7 | Human Breast Cancer | 0.002-0.004 | [6] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one 4e | MCF-7 | Human Breast Cancer | 0.002-0.004 | [6] |
| Quinoline-chalcone derivative 53 | H1299 | Human Non-Small Cell Lung Cancer | 1.41 | [7] |
| SKBR-3 | Human Breast Cancer | 0.70 | [7] | |
| Quinoline-chalcone hybrid 39 | A549 | Human Lung Carcinoma | 1.91 | [8] |
| Quinoline-chalcone hybrid 40 | K-562 | Human Myelogenous Leukemia | 5.29 | [8] |
| 4-anilino quinoline derivative 38 | MCF-7 | Human Breast Cancer | Comparable to control | |
| Pyridin-2-one 4c | K-562 | Human Myelogenous Leukemia | 7.72 | [3] |
| MOLT-4 | Human T-cell Leukemia | 8.17 | [3] | |
| HOP-92 | Human Non-Small Cell Lung Cancer | 2.37 | [3] | |
| SNB-75 | Human CNS Cancer | 2.38 | [3] | |
| RXF 393 | Human Renal Cancer | 2.21 | [3] | |
| HS 578T | Human Breast Cancer | 2.38 | [3] | |
| BT-549 | Human Breast Cancer | 4.11 | [3] | |
| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) | Leukemia cells | Leukemia | Dose-dependent inhibition | [9] |
| 4-morpholinopyrimido[4′,5′:4,5] selenolo (2,3-b) quinoline (MPSQ) | COLO 205 | Colon Adenocarcinoma | 15 | [10] |
Delving into the Mechanisms: Key Experimental Protocols
The evaluation of the anticancer efficacy of quinolinone derivatives relies on a series of well-established in vitro assays. Understanding these methodologies is crucial for interpreting the data and appreciating the compounds' mechanisms of action.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
A fundamental experiment to determine the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinolinone derivative for a defined period, typically 24 to 72 hours.
-
MTT Addition: After the treatment period, the MTT reagent is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Analyzing Cell Cycle Progression: Flow Cytometry
Quinolinone derivatives often exert their anticancer effects by halting the cell cycle at specific phases, preventing cancer cell proliferation.[12][13] Flow cytometry is the standard method to analyze this effect.
Methodology:
-
Cell Treatment and Harvesting: Cancer cells are treated with the quinolinone derivative for a specified time. Both adherent and floating cells are then harvested.
-
Cell Fixation: The cells are washed and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Interpretation: The data is presented as a histogram, where the x-axis represents the DNA content and the y-axis represents the number of cells. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. An accumulation of cells in a particular phase indicates cell cycle arrest.[9][10]
Detecting Programmed Cell Death: Annexin V/PI Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[7][13] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis.
Methodology:
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with the compound and then harvested.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (like FITC) and PI.
-
Mechanism of Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to these early apoptotic cells. Propidium iodide is a membrane-impermeable DNA dye. It can only enter cells with compromised cell membranes, which is characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation: The results are typically displayed in a quadrant plot:
-
Lower-left quadrant (Annexin V- / PI-): Live cells.
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells. An increase in the percentage of cells in the Annexin V+ quadrants indicates that the compound induces apoptosis.[9]
-
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the complex interactions and processes involved, the following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by quinolinone derivatives and a typical experimental workflow for their evaluation.
Caption: A typical experimental workflow for evaluating the anticancer efficacy of quinolinone derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by certain quinolinone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 4. ijmphs.com [ijmphs.com]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel coumarin- and quinolinone-based polycycles as cell division cycle 25-A and -C phosphatases inhibitors induce proliferation arrest and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of catalysts for Suzuki coupling of haloquinolines
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline-based compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The choice of catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of the coupling of haloquinolines. This guide provides a comparative analysis of common palladium-based catalyst systems, supported by experimental data, to facilitate catalyst selection for this important class of heterocyclic compounds.
The reactivity of haloquinolines in Suzuki coupling generally follows the order of C-X bond strength: I > Br > Cl.[1] While iodoquinolines are the most reactive, their higher cost and lower availability often make bromoquinolines a practical choice. Chloroquinolines are economically attractive starting materials but present a significant challenge due to the strength of the C-Cl bond, often requiring more sophisticated and reactive catalyst systems.[1]
Performance Comparison of Palladium Catalysts
The efficacy of a Suzuki coupling reaction is highly dependent on the palladium catalyst, which is often used as a pre-catalyst that forms the active Pd(0) species in situ. The performance of these catalysts is significantly influenced by the choice of ligands, bases, and solvents. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are among the most effective for challenging substrates like haloquinolines.[1][2]
Below is a summary of the performance of various palladium catalysts in the Suzuki coupling of haloquinolines with arylboronic acids.
| Catalyst System | Haloquinoline | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Pd(PPh₃)₄ | Bromoquinoline | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | Moderate to High | Traditional, readily available catalyst.[1][3] |
| Pd(dppf)Cl₂ | Bromoquinoline | Na₂CO₃ | Dioxane/H₂O | 80-90 | 12-16 | High | Effective for a range of bromoquinolines.[4] |
| Pd(dppf)Cl₂ | Chloroquinoline | K₂CO₃ | DME | 80 | 2 | High | Shows good activity for more challenging chloro substrates.[3][5] |
| Pd(OAc)₂ / SPhos | Bromo/Chloroquinoline | K₃PO₄ | Toluene/t-AmOH | 100-110 | 2-8 | >90 | Buchwald ligand; highly active for sterically hindered and less reactive substrates.[6] |
| Pd(OAc)₂ / XPhos | Bromo/Chloroquinoline | K₃PO₄ | Toluene | 100 | 12 | High | Another highly effective Buchwald ligand for difficult couplings.[1][7] |
| PEPPSI-IPr | Chloroquinoline | K₃PO₄ | Dioxane | 80-100 | 12-18 | High | NHC-based catalyst, excellent for aryl chlorides.[2] |
| Pd(OAc)₂ (phosphine-free) | 7-chloro-4-iodoquinoline | Na₂CO₃ | Water | 100 | - | 98 (for the iodo position) | Demonstrates high regioselectivity for the more reactive halogen.[8] |
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura coupling of a haloquinoline is provided below. This protocol should be optimized for specific substrates and catalyst systems.
Materials:
-
Haloquinoline (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)[1]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[4]
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (e.g., argon), add the haloquinoline, arylboronic acid, palladium catalyst, and base.[1]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Analysis of the In Vitro Cytotoxicity of Novel Quinoline Compounds
An Objective Guide for Researchers in Drug Discovery and Development
The quinoline scaffold remains a cornerstone in the development of new anticancer agents, with numerous derivatives demonstrating potent cytotoxic activity across a range of cancer cell lines.[1] Recent research has focused on the synthesis of novel quinoline-based compounds, including quinoline-chalcone hybrids and quinoline-sulfonamides, to enhance their therapeutic efficacy and explore diverse mechanisms of action. This guide provides a comparative overview of the in vitro cytotoxicity of recently developed quinoline compounds, supported by experimental data and detailed methodologies to aid researchers in the field.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several novel quinoline derivatives against various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Source |
| 12e | MGC-803 | Human Gastric Carcinoma | 1.38 | 5-Fluorouracil | 6.22 | [2][3] |
| HCT-116 | Human Colorectal Carcinoma | 5.34 | 5-Fluorouracil | 10.4 | [2][3] | |
| MCF-7 | Human Breast Adenocarcinoma | 5.21 | 5-Fluorouracil | 11.1 | [2][3] | |
| 3c | C-32 | Human Amelanotic Melanoma | Comparable to Cisplatin/Doxorubicin | - | - | [4] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Comparable to Cisplatin/Doxorubicin | - | - | [4] | |
| A549 | Human Lung Adenocarcinoma | Comparable to Cisplatin/Doxorubicin | - | - | [4] | |
| HFF-1 | Normal Human Dermal Fibroblasts | >100 | - | - | [4] | |
| 2a | U937 | Human Histiocytic Lymphoma | 0.7 | - | - | [5] |
| 4a | U937 | Human Histiocytic Lymphoma | 0.5 | - | - | [5] |
| HL-60 | Human Promyelocytic Leukemia | 0.3 | - | - | [5] | |
| 4c | U937 | Human Histiocytic Lymphoma | 1.2 | - | - | [5] |
| HL-60 | Human Promyelocytic Leukemia | 0.3 | - | - | [5] | |
| 4c (2024 Study) | K-562 | Human Myelogenous Leukemia | 7.72 (GI50) | - | - | [6] |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | 8.17 (GI50) | - | - | [6] | |
| HOP-92 | Non-Small Cell Lung Cancer | 2.37 (GI50) | - | - | [6] | |
| SNB-75 | CNS Cancer | 2.38 (GI50) | - | - | [6] | |
| RXF 393 | Renal Cancer | 2.21 (GI50) | - | - | [6] | |
| HS 578T | Breast Cancer | 2.38 (GI50) | - | - | [6] |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the in vitro cytotoxicity of the novel quinoline compounds.
Cell Culture and Maintenance
Human cancer cell lines such as MGC-803, HCT-116, MCF-7, C-32, MDA-MB-231, and A549 were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][4] Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Normal human cell lines, such as human dermal fibroblasts (HFF-1), were used to assess the selectivity and safety profile of the compounds.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the quinoline derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds and a reference drug (e.g., 5-Fluorouracil or Doxorubicin) for a specified period, typically 48 hours.[2]
-
MTT Incubation: After the incubation period, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution was then removed, and the resulting formazan crystals were dissolved in a solubilization solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis
Flow cytometry was employed to analyze the effect of the quinoline compounds on the cell cycle distribution.[3][6]
-
Treatment and Harvesting: Cancer cells were treated with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours). Both adherent and floating cells were collected.
-
Fixation: The collected cells were washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were then washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Apoptosis and Reactive Oxygen Species (ROS) Generation Analysis
Further mechanistic studies investigated the induction of apoptosis and the generation of reactive oxygen species (ROS).[2][3]
-
Apoptosis Detection: Apoptosis was assessed by observing morphological changes, and by using techniques such as Annexin V-FITC/PI staining followed by flow cytometry. The expression levels of apoptosis-related proteins like Caspase-3, Caspase-9, and cleaved-PARP were also analyzed.[2][3]
-
ROS Measurement: Intracellular ROS levels were measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells were treated with the compound, followed by incubation with the probe, and the fluorescence intensity was measured using a flow cytometer or fluorescence microscope.[2][3]
Visualized Mechanisms and Workflows
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for screening the in vitro cytotoxicity of novel quinoline compounds.
Caption: General workflow for in vitro cytotoxicity screening.
Signaling Pathway: Induction of Apoptosis via ROS Generation
Several novel quinoline compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2][3] This pathway is a common mechanism for anticancer drugs.
Caption: ROS-mediated apoptotic pathway.
Signaling Pathway: G2/M Cell Cycle Arrest
Another key mechanism of action for some quinoline derivatives is the induction of cell cycle arrest, particularly at the G2/M phase, which prevents cancer cell proliferation.[2][3][6]
Caption: Induction of G2/M cell cycle arrest.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Reversing the Resistance: A Comparative Guide to 3-Bromo-1H-Quinolin-2-One Derivatives in Drug-Resistant Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 3-bromo-1H-quinolin-2-one derivatives and their analogs against drug-resistant cancer cells. This analysis is supported by available experimental data on closely related compounds, offering insights into their potential to overcome multidrug resistance (MDR).
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer properties. The emergence of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), remains a significant hurdle in cancer chemotherapy. This guide focuses on the potential of this compound derivatives and structurally similar compounds to circumvent these resistance mechanisms. While direct comparative data on a series of this compound derivatives against sensitive and resistant cancer cell lines is limited in publicly available literature, this guide synthesizes findings from closely related bromo-quinolinone analogs to provide a valuable comparative perspective.
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the cytotoxic activity of various bromo-substituted quinoline and quinolin-2-one derivatives against different cancer cell lines. This data, gathered from multiple studies, provides a basis for comparing the potential efficacy of the this compound scaffold.
| Compound/Derivative Class | Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | Not Specified | Not Specified |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Brain Tumor | 50.0 | 5-FU | Not Specified |
| HT29 | Colorectal Adenocarcinoma | >50.0 | 5-FU | Not Specified | |
| 3-(Hetaryl)quinolin-2(1H)-one (Derivative 3b) | PC-3 | Prostate Cancer | 28 | - | - |
Overcoming Multidrug Resistance
Several studies have investigated the potential of quinoline derivatives to reverse P-glycoprotein (ABCB1)-mediated multidrug resistance. These compounds are thought to act as inhibitors of the efflux pump, thereby increasing the intracellular concentration of chemotherapeutic agents in resistant cells.
One study synthesized a series of novel quinoline derivatives and identified a lead compound, YS-7a, which showed a potent inhibitory effect against P-gp. In the drug-resistant KB/VCR cell line, YS-7a demonstrated a significant drug resistance reversal effect when combined with vincristine.[1] Another quinoline derivative, MS-209, was found to completely reverse resistance to vincristine in multidrug-resistant P388 and K562 leukemia cells at concentrations of 1-10 µM.[2] MS-209 was shown to inhibit the photolabeling of P-glycoprotein, suggesting a direct interaction.[2] These findings suggest that the quinoline scaffold, and by extension this compound derivatives, holds promise for the development of MDR reversal agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the efficacy of anticancer compounds.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., drug-sensitive and drug-resistant pairs) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
P-glycoprotein (ABCB1) Efflux Assay (Rhodamine 123 Accumulation)
This functional assay measures the ability of a compound to inhibit the efflux activity of P-glycoprotein.
-
Cell Seeding and Treatment: Seed drug-resistant cells overexpressing P-glycoprotein in 96-well plates. Pre-incubate the cells with the test compounds at various non-toxic concentrations for 1-2 hours.
-
Substrate Addition: Add the P-gp substrate, Rhodamine 123, to each well and incubate for another 1-2 hours.
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Mechanisms of Action
The anticancer activity of quinolin-2-one derivatives is often attributed to their ability to modulate various signaling pathways critical for cancer cell survival and proliferation. While the specific pathways affected by this compound derivatives in drug-resistant cells require further investigation, related compounds have been shown to act through several mechanisms.
One key mechanism for overcoming multidrug resistance is the direct inhibition of ABC transporters like P-glycoprotein (ABCB1).[2] By binding to the transporter, these derivatives can competitively or non-competitively block the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cell and restoration of their cytotoxic effects.
Furthermore, some quinolinone derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The induction of apoptosis can be mediated through both intrinsic and extrinsic pathways, often involving the activation of caspases.
Below are diagrams illustrating the general experimental workflow for evaluating these compounds and a potential signaling pathway involved in overcoming drug resistance.
Experimental Workflow for Evaluating this compound Derivatives.
Mechanism of Overcoming P-gp Mediated Multidrug Resistance.
References
A Comparative Analysis of Quinoline-Chalcone Hybrids as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore the potential of hybrid molecules that combine the pharmacophoric features of different bioactive scaffolds. Among these, quinoline-chalcone hybrids have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of various quinoline-chalcone derivatives, supported by experimental data, to aid in the advancement of cancer research and drug development.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer efficacy of quinoline-chalcone hybrids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for several promising quinoline-chalcone derivatives from recent studies, offering a clear comparison of their potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12e | MGC-803 | Gastric Cancer | 1.38 | [1][2] |
| HCT-116 | Colon Cancer | 5.34 | [1][2] | |
| MCF-7 | Breast Cancer | 5.21 | [1][2] | |
| 9i | A549 | Non-Small Cell Lung Cancer | 3.91 | [3] |
| K-562 | Chronic Myeloid Leukemia | 1.91 | [3] | |
| 9j | A549 | Non-Small Cell Lung Cancer | 5.29 | [3] |
| K-562 | Chronic Myeloid Leukemia | 2.67 | [3] | |
| 23 | Various | Panel of Cancer Cell Lines | 0.009 - 0.016 | [4] |
| 39 | A549 | Non-Small Cell Lung Cancer | 1.91 | [4] |
| K-562 | Chronic Myeloid Leukemia | 5.29 | [4] | |
| 40 | A549 | Non-Small Cell Lung Cancer | - | [4] |
| K-562 | Chronic Myeloid Leukemia | - | [4] | |
| 63 | Caco-2 | Colon Cancer | 5.0 | [4] |
| 64 | Caco-2 | Colon Cancer | 2.5 | [4] |
Mechanisms of Anticancer Action
Quinoline-chalcone hybrids exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting critical signaling pathways involved in cancer cell proliferation and survival.
A significant number of these hybrids have been shown to induce G2/M phase cell cycle arrest , thereby preventing cancer cells from entering mitosis and proliferating.[2][5] This is often followed by the induction of apoptosis , a key mechanism for eliminating cancerous cells.[2][3]
Furthermore, several quinoline-chalcone derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway .[3][6] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, survival, and proliferation. By targeting this pathway, these hybrids can effectively suppress tumor growth.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the quinoline-chalcone hybrids for a specified period (e.g., 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay using Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the quinoline-chalcone hybrid at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest for a specific duration (e.g., 24 hours). Cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed with PBS and then incubated with a PI staining solution containing RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.
Visualizing the Mechanisms
To better understand the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by quinoline-chalcone hybrids and a typical experimental workflow.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-chalcone hybrids.
Caption: General experimental workflow for evaluating quinoline-chalcone hybrids.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 3-bromo-1H-quinolin-2-one by HPLC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. This guide presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 3-bromo-1H-quinolin-2-one, a key building block in the synthesis of various biologically active compounds. The performance of these analytical techniques is compared with a structurally similar alternative, 3-chloro-1H-quinolin-2-one, providing supporting experimental data to aid researchers in selecting the most appropriate method for their needs.
Comparative Purity Analysis
The following tables summarize representative quantitative data from the purity analysis of this compound and a common alternative, 3-chloro-1H-quinolin-2-one, using HPLC and ¹H NMR.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.52 | 99.2 | 99.2 |
| Impurity 1 | 6.78 | 0.3 | |
| Impurity 2 | 9.12 | 0.5 | |
| 3-chloro-1H-quinolin-2-one | 8.25 | 98.8 | 98.8 |
| Impurity 1 | 6.55 | 0.6 | |
| Impurity 2 | 8.99 | 0.6 |
Table 2: Quantitative ¹H NMR (qNMR) Purity Data
| Compound | Characteristic Proton Signal (ppm) | Integral Ratio (Analyte:Standard) | Purity (%) |
| This compound | 8.15 (s, 1H) | 1.05:1.00 | 99.5 |
| 3-chloro-1H-quinolin-2-one | 7.98 (s, 1H) | 1.03:1.00 | 98.9 |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.[3]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[1]
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.[1]
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This technique provides structural confirmation and an accurate measure of purity against a certified internal standard.
-
Instrumentation: 400 MHz NMR spectrometer.[1]
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Internal Standard: Maleic anhydride (certified reference material).[1]
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d₆.[1]
-
Acquisition Parameters: A sufficient number of scans are collected to ensure a high signal-to-noise ratio. A relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest is used.
-
Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.[1]
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the purity validation process and the relationship between the analytical techniques.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
Caption: Orthogonal Approach to Purity Validation.
Conclusion
A multi-technique approach is indispensable for the comprehensive purity validation of this compound. HPLC offers a robust and sensitive method for quantifying impurities, providing a detailed impurity profile.[4] In parallel, ¹H NMR serves as an orthogonal method, not only confirming the compound's identity but also providing an absolute measure of purity against a certified standard.[2] The application of these standardized protocols ensures the quality and reliability of this important chemical intermediate, thereby enhancing the integrity of subsequent research and drug development efforts.
References
A Comparative Guide to Quinolinone Synthesis: Benchmarking New Methods Against Established Routes
For Researchers, Scientists, and Drug Development Professionals
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The continuous evolution of synthetic methodologies offers researchers an expanding toolkit for the preparation of these valuable compounds. This guide provides an objective comparison of established and novel quinolinone synthesis methods, supported by experimental data, to aid in the selection of the most suitable route for a given research and development objective.
Comparative Overview of Quinolinone Synthesis Methods
The choice of a synthetic strategy for quinolinone derivatives is a critical decision, influenced by factors such as desired substitution patterns, substrate availability, reaction scalability, and overall efficiency. Below is a summary of key quantitative data for both established and contemporary methods, offering a direct comparison of their typical performance.
| Synthesis Method | Key Reactants | Typical Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Established Methods | ||||||
| Gould-Jacobs Reaction | Anilines, Diethyl ethoxymethylenemalonate | High temperature (>250 °C) or microwave irradiation (250-300 °C)[1][2] | 5 min - 2 h | 37-95%[1][] | Readily available starting materials, reliable for 4-hydroxyquinolines. | Harsh reaction conditions, limited substituent scope. |
| Camps Cyclization | o-Acylaminoacetophenones | Base-catalyzed (e.g., NaOH, Cs2CO3)[4] | Not specified | 72-97% | Good yields for 2- and 4-quinolones. | Requires synthesis of the o-acylaminoacetophenone precursor. |
| Friedländer Annulation | 2-Aminobenzaldehydes/ketones, Compounds with α-methylene group | Acid or base catalysis, often with heating or microwave irradiation[5][6] | 30 min - 3 h | up to 99% | High yields and purity, broad substrate scope. | Availability of substituted 2-aminobenzaldehydes/ketones can be a limitation. |
| New Methods | ||||||
| Palladium-Catalyzed Annulation | o-Vinylanilines, Alkynes | PdCl2, PPh3, Cu(TFA)2·xH2O, PivOH, O2 atmosphere, 80 °C[7] | Not specified | up to 86% | High regioselectivity and functional group compatibility.[7] | Catalyst cost and removal, optimization of reaction conditions may be required. |
| Copper-Catalyzed Cyclization | 2-Aminobenzylalcohols, Ketones | Cu(II)-catalyst, NaOH, Toluene, reflux under air[4] | Not specified | Moderate to Good[4] | Use of a cheaper and more abundant metal catalyst.[4] | May require specific ligands for optimal reactivity. |
| Cobalt-Catalyzed Annulation | Anilides, Internal alkynes | Cobalt catalyst, Lewis acid (e.g., Zn(OTf)2)[8] | Not specified | High | Low-cost catalyst, easy handling, and readily available substrates.[8] | May require inert atmosphere and anhydrous conditions. |
| Rhodium-Catalyzed C-H Activation | Imidamides, Cyclopropanols | [Cp*RhCl2]2, Cu(OAc)2, CsOAc[9] | Not specified | up to 70% | High atom economy, direct functionalization of C-H bonds. | Expensive catalyst, may have limited substrate scope. |
| Microwave-Assisted Synthesis | Quinoline, Water, 2-Chloroacetate | Microwave irradiation (300 W)[10] | 30-45 min | 72-92%[10] | Rapid reaction times, often higher yields, and improved energy efficiency.[10][11] | Requires specialized microwave equipment, scalability can be a concern. |
| Green Synthesis (Nanocatalysis) | Aromatic amine, Active methylene compound, Aromatic aldehyde, CdO@ZrO₂ nanocatalyst | Ethanol, reflux[12] | 2.5 - 3.5 h | 60-94%[13] | Environmentally friendly, reusable catalysts, often milder reaction conditions.[12][13] | Catalyst synthesis and characterization, potential for metal leaching. |
Experimental Protocols
Detailed methodologies for key established and new synthesis routes are provided below.
Established Method: Gould-Jacobs Reaction (Microwave-Assisted)
This protocol describes a rapid, microwave-assisted synthesis of a 4-hydroxyquinoline derivative.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial (2.5 mL)
-
Magnetic stirring bar
-
Acetonitrile (ice-cold)
-
Biotage® Initiator+ or similar microwave synthesizer
Procedure:
-
To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[2]
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 250 °C and hold for the desired reaction time (e.g., 5-10 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[2]
-
Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.
Established Method: Friedländer Annulation (Conventional Heating)
This protocol outlines a conventional acid-catalyzed Friedländer synthesis.
Materials:
-
1-(2-Amino-5-methylphenyl)ethanone
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 1-(2-amino-5-methylphenyl)ethanone (1 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add glacial acetic acid to act as both a catalyst and solvent.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified quinoline derivative.
New Method: Copper-Catalyzed Dehydrogenative Coupling
This protocol describes a sustainable synthesis of quinolines using a copper catalyst.
Materials:
-
2-Aminobenzylalcohol
-
Ketone (e.g., acetophenone)
-
Cu(II)-catalyst with a tridentate pincer ligand[4]
-
Sodium hydroxide (NaOH)
-
Toluene
-
Round-bottom flask with reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, add the Cu(II)-catalyst (6.0 mol%), NaOH (0.7 mmol), and 2-aminobenzylalcohol (1.0 mmol) under an aerial atmosphere.[4]
-
Dissolve the ketone (1.10 mmol) in 5.0 mL of toluene and add it to the flask via a syringe.[4]
-
Attach a reflux condenser and heat the reaction mixture to reflux in an oil bath.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify by column chromatography to isolate the desired quinoline product.
Signaling Pathways and Experimental Workflows
Quinolinone derivatives are known to modulate various signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[10][14][15][16] Quinolinone-based inhibitors can target components of this pathway, making it a significant area of research in oncology.
Caption: PI3K/AKT/mTOR signaling pathway with a potential point of inhibition by quinolinone derivatives.
Hedgehog-GLI Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tumorigenesis.[17][18][19][20] Aberrant activation of this pathway is associated with various cancers, and quinoline derivatives have been identified as potential inhibitors.[21]
Caption: Simplified Hedgehog-GLI signaling pathway, a target for certain quinolinone-based drugs.
General Experimental Workflow for Quinolinone Synthesis
The following diagram illustrates a generalized workflow applicable to many of the discussed quinolinone synthesis methods.
Caption: A generalized experimental workflow for the synthesis and purification of quinolinone derivatives.
Conclusion
The synthesis of quinolinones has seen significant advancements, moving from classical high-temperature reactions to more sophisticated and sustainable modern techniques. While established methods like the Gould-Jacobs and Friedländer reactions remain valuable for their reliability and access to specific substitution patterns, newer methods employing transition-metal catalysis and green chemistry principles offer advantages in terms of efficiency, substrate scope, and environmental impact. The choice of a particular synthetic route will ultimately be guided by the specific goals of the research program, including the desired molecular complexity, scalability, and cost-effectiveness. This guide serves as a starting point for researchers to navigate the diverse landscape of quinolinone synthesis and select the most appropriate method for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. ijstr.org [ijstr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 8. Cobalt-catalyzed synthesis of quinolines from the redox-neutral annulation of anilides and alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 3-bromo-1H-quinolin-2-one: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe and compliant disposal of 3-bromo-1H-quinolin-2-one, a compound commonly used in pharmaceutical research and development. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. The following information is synthesized from safety data sheets (SDS) and general laboratory safety protocols.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.
Hazard Summary Table:
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation.[1] |
Immediate Safety Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3] Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Protocol
The primary disposal route for this compound and its contaminated containers is through an approved hazardous waste disposal facility.[1][4] Do not dispose of this chemical down the drain or in regular trash.[4]
Step 1: Segregation and Collection
-
Waste Identification: Designate a specific, clearly labeled hazardous waste container for this compound waste. The label should include the chemical name and associated hazards.
-
Solid Waste: Collect any solid residues, contaminated lab supplies (e.g., weighing paper, gloves, bench paper), and un-used product in this container.
-
Liquid Waste: If the compound is in solution, it should be collected in a compatible, sealed, and labeled liquid waste container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers of this compound are also considered hazardous waste as they may retain chemical residue. These should be collected for disposal and not reused.[4]
Step 2: Storage Pending Disposal
-
Container Integrity: Ensure the waste container is in good condition, tightly sealed, and stored in a designated secondary containment area to prevent spills.[1][2][5]
-
Storage Location: Store the waste in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[2][5] The storage area should be secure and accessible only to authorized personnel.[1]
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging hazardous waste pickup and disposal. They will have established procedures and licensed contractors.
-
Provide Documentation: Be prepared to provide the EHS office with an inventory of the waste, including the chemical name and quantity.
-
Follow Institutional Protocols: Adhere to all institutional guidelines for waste accumulation time limits and pickup schedules.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.[1][3] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse mouth with water.[1] Seek immediate medical attention or contact a poison control center.[2][3] |
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Carefully scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional EHS department immediately.
-
Prevent the spill from entering drains or waterways.
-
Only personnel trained in hazardous material cleanup should address large spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
